Rosomidnar
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
871597-03-4 |
|---|---|
分子式 |
C227H291N88O141P23 |
分子量 |
7221 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C227H291N88O141P23/c1-91-53-305(226(339)290-199(91)318)168-43-107(447-457(341,342)387-56-118-93(317)29-154(411-118)310-85-259-181-193(310)278-207(244)284-201(181)320)131(424-168)69-402-479(385,386)456-116-52-177(315-90-264-186-198(315)283-212(249)289-206(186)325)433-140(116)78-409-467(361,362)443-101-37-162(299-23-10-148(235)272-220(299)333)416-123(101)61-393-461(349,350)437-97-33-158(295-19-6-144(231)268-216(295)329)414-121(97)59-391-463(353,354)439-99-35-160(297-21-8-146(233)270-218(297)331)420-127(99)65-397-474(375,376)452-112-48-173(311-86-260-182-194(311)279-208(245)285-202(182)321)429-136(112)74-405-466(359,360)442-100-36-161(298-22-9-147(234)271-219(298)332)415-122(100)60-392-460(347,348)436-96-32-157(294-18-5-143(230)267-215(294)328)412-119(96)57-389-459(345,346)435-95-31-156(293-17-4-142(229)266-214(293)327)413-120(95)58-390-462(351,352)438-98-34-159(296-20-7-145(232)269-217(296)330)417-124(98)62-394-471(369,370)448-108-44-169(306-54-92(2)200(319)291-227(306)340)425-132(108)70-401-478(383,384)451-111-47-172(309-84-258-180-189(243)252-81-255-192(180)309)428-135(111)73-404-465(357,358)441-103-39-164(301-25-12-150(237)274-222(301)335)422-129(103)67-399-476(379,380)454-114-50-175(313-88-262-184-196(313)281-210(247)287-204(184)323)432-139(114)77-408-470(367,368)446-106-42-167(304-28-15-153(240)277-225(304)338)423-130(106)68-400-477(381,382)455-115-51-176(314-89-263-185-197(314)282-211(248)288-205(185)324)431-138(115)76-407-469(365,366)445-105-41-166(303-27-14-152(239)276-224(303)337)419-126(105)64-396-473(373,374)450-110-46-171(308-83-257-179-188(242)251-80-254-191(179)308)427-134(110)72-403-464(355,356)440-102-38-163(300-24-11-149(236)273-221(300)334)421-128(102)66-398-475(377,378)453-113-49-174(312-87-261-183-195(312)280-209(246)286-203(183)322)430-137(113)75-406-468(363,364)444-104-40-165(302-26-13-151(238)275-223(302)336)418-125(104)63-395-472(371,372)449-109-45-170(307-82-256-178-187(241)250-79-253-190(178)307)426-133(109)71-388-458(343,344)434-94-30-155(410-117(94)55-316)292-16-3-141(228)265-213(292)326/h3-28,53-54,79-90,93-140,154-177,316-317H,29-52,55-78H2,1-2H3,(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,377,378)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H2,228,265,326)(H2,229,266,327)(H2,230,267,328)(H2,231,268,329)(H2,232,269,330)(H2,233,270,331)(H2,234,271,332)(H2,235,272,333)(H2,236,273,334)(H2,237,274,335)(H2,238,275,336)(H2,239,276,337)(H2,240,277,338)(H2,241,250,253)(H2,242,251,254)(H2,243,252,255)(H,290,318,339)(H,291,319,340)(H3,244,278,284,320)(H3,245,279,285,321)(H3,246,280,286,322)(H3,247,281,287,323)(H3,248,282,288,324)(H3,249,283,289,325)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+/m0/s1 |
InChI 键 |
YLXBBCDOUAHKIB-LJKCMNKDSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
产品来源 |
United States |
Foundational & Exploratory
Rosomidnar (PNT2258): An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosomidnar, also known as PNT2258, is a pioneering therapeutic agent in the class of DNA interference (DNAi) molecules. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental basis for these findings. This compound is a liposomal formulation of PNT100, a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide.[1] Its primary mechanism involves the targeted suppression of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis.[2][3] Additionally, an unintended but therapeutically relevant interaction with the cyclin-dependent kinase 4 (CDK4) gene has been identified, contributing to its anti-neoplastic activity.[4] This document synthesizes available preclinical and clinical data to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction
Core Mechanism of Action: DNA Interference (DNAi)
The fundamental mechanism of this compound is DNA interference (DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide encapsulated within a proprietary liposomal delivery system called SMARTICLES®.[2] This formulation protects the oligonucleotide from degradation and facilitates its delivery to the cell nucleus.
The PNT100 sequence is designed to be complementary to a specific region within the 5'-untranscribed regulatory region of the BCL2 gene.[1] By binding to this target sequence, PNT100 is hypothesized to interfere with the binding of transcription factors and the assembly of the transcriptional machinery, leading to a potent and specific inhibition of BCL2 gene transcription.[2] This results in the downregulation of both BCL-2 mRNA and the corresponding anti-apoptotic BCL-2 protein.[2]
Primary Target: BCL-2
The targeted inhibition of BCL2 transcription is the principal mechanism by which this compound exerts its anti-cancer effects. The downregulation of the BCL-2 protein, a key inhibitor of the intrinsic apoptotic pathway, leads to an increase in pro-apoptotic signaling.[2] This ultimately results in the activation of caspases and the induction of programmed cell death (apoptosis) in cancer cells that are dependent on BCL-2 for survival.[2] Furthermore, studies have shown that PNT2258's effects are not limited to apoptosis induction; it also causes cell cycle arrest.[2]
Unintended Target: CDK4
Further investigations into the mechanism of this compound revealed an unintended, or "off-target," effect on the expression of Cyclin-Dependent Kinase 4 (CDK4).[4] A homology search revealed that a 14-base stretch of the PNT100 sequence is 100% homologous to a region in the CDK4 gene.[4] Experimental evidence confirmed that this compound can inhibit CDK4 promoter activity and significantly downregulate CDK4 protein expression in certain lymphoma cell lines.[4] CDK4 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest in the G1 phase. This dual action against both a key survival protein (BCL-2) and a critical cell cycle regulator (CDK4) may contribute to the overall anti-tumor efficacy of this compound.[4]
Signaling Pathways
The mechanism of action of this compound influences key signaling pathways involved in cancer cell survival and proliferation.
Quantitative Data
The following tables summarize the available quantitative data for this compound (PNT2258) from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| Concentration for In Vitro Experiments | 2.5 µM | WSU-FSCCL, WSU-DLCL2, WSU-WM | [2][4] |
| BCL-2 mRNA Downregulation | Significant decrease from 48-72h | WSU-FSCCL | [2] |
| BCL-2 Protein Downregulation | Significant decrease from 48-72h | WSU-FSCCL | [2] |
| CDK4 Protein Downregulation | Significant decrease from 24-72h | WSU-FSCCL, WSU-WM | [4] |
Table 2: Clinical Pharmacokinetics (Phase I/II)
| Parameter | Value | Dose | Study Population | Reference |
| Maximum Plasma Concentration (Cmax) - Cycle 1, Day 1 | 29.222 µg/mL | 113 mg/m² | Advanced Solid Tumors | [2] |
| Maximum Plasma Concentration (Cmax) - Cycle 1, Day 5 | 42.125 µg/mL | 113 mg/m² | Advanced Solid Tumors | [2] |
| Phase II Dose | 120 mg/m² | 120 mg/m² | Relapsed/Refractory NHL | [6] |
| Serum Half-life (t½) | 9-12 hours | 120 mg/m² | Recurrent/Refractory NHL | [7] |
| Area Under the Curve (AUC) - Day 1 | 87,300 ng.hr/ml | 120 mg/m² | Recurrent/Refractory NHL | [7] |
| Area Under the Curve (AUC) - Day 4 | 208,000 ng.hr/ml | 120 mg/m² | Recurrent/Refractory NHL | [7] |
Experimental Protocols
The following are high-level descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound. Detailed, step-by-step protocols would require access to the supplementary materials of the cited primary research articles.
Cell Culture
-
Cell Lines: Human lymphoma cell lines, including WSU-FSCCL (follicular small cleaved cell lymphoma), WSU-DLCL2 (diffuse large B-cell lymphoma), and WSU-WM (Waldenstrom's macroglobulinemia), were utilized for in vitro studies.[2][4]
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
Gene and Protein Expression Analysis
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): To quantify the levels of BCL-2 mRNA, total RNA was extracted from treated and untreated cells. This RNA was then reverse-transcribed into cDNA, which served as the template for PCR amplification using primers specific for the BCL2 gene. The resulting PCR products were visualized and quantified to determine the relative abundance of BCL-2 mRNA.[2]
-
Western Blotting: To assess the levels of BCL-2 and CDK4 proteins, total protein lysates were prepared from cells treated with this compound. The proteins were separated by size using SDS-PAGE and then transferred to a membrane. The membrane was probed with primary antibodies specific for BCL-2 and CDK4, followed by incubation with a secondary antibody conjugated to a detectable enzyme. The resulting bands were visualized and their intensity quantified to determine the relative protein levels.[2][4]
Promoter Activity Assay
-
Luciferase Reporter Assay: To determine the effect of this compound on the promoter activity of BCL2 and CDK4, a luciferase reporter assay was employed. A plasmid containing the promoter region of the target gene fused to the firefly luciferase reporter gene was transfected into cells. The cells were then treated with this compound. The activity of the promoter was determined by measuring the luminescence produced by the luciferase enzyme, which is directly proportional to the level of transcription driven by the promoter.[4]
Conclusion
This compound (PNT2258) is a first-in-class DNAi therapeutic that targets the genomic DNA of the BCL2 gene to inhibit its transcription. This leads to the downregulation of the anti-apoptotic BCL-2 protein, thereby inducing apoptosis in cancer cells. An additional, unintended mechanism involving the downregulation of the cell cycle regulator CDK4 has also been identified, potentially contributing to its overall anti-neoplastic effects. The data summarized in this technical guide provide a solid foundation for understanding the unique mechanism of action of this compound and support its further investigation and development as a novel cancer therapeutic.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProNAi Therapeutics, Inc. Announces First DNAi(R) Mechanism of Action Studies for PNT2258 Oncology Drug Candidate - BioSpace [biospace.com]
- 6. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Rosomidnar (PNT2258): A Technical Guide to a BCL-2-Targeting DNAi Oligonucleotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosomidnar is an investigational therapeutic agent centered on a 24-base, chemically unmodified DNA oligonucleotide known as PNT100. Delivered systemically in a proprietary liposomal formulation designated PNT2258, this compound is designed to operate through a novel mechanism termed DNA interference (DNAi). Its primary therapeutic target is the B-cell lymphoma 2 (BCL-2) gene, a critical regulator of apoptosis frequently overexpressed in various hematological malignancies. By binding to a specific sequence in the BCL-2 gene promoter, this compound inhibits its transcription, leading to reduced BCL-2 protein levels, decreased cell proliferation, and induction of apoptosis. Preclinical and clinical studies have demonstrated its activity in various B-cell malignancies. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data from clinical trials, and the underlying scientific principles of its application.
Core Compound and Formulation
-
Active Agent (this compound/PNT100): A 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide.
-
Sequence: 5'-CACGCACGCGCATCCCCGCCCGTG-3'
-
-
Delivery System (PNT2258): A liposomal formulation encapsulating PNT100. This formulation is designed to protect the oligonucleotide from nuclease degradation in the bloodstream, enhance serum stability, and facilitate cellular uptake and delivery to the nucleus.
Mechanism of Action: DNA Interference (DNAi)
This compound functions through DNA interference (DNAi), a distinct mechanism from RNA-based gene silencing strategies.
-
Primary Target (BCL-2): The PNT100 sequence is complementary to a segment within the P1 promoter region of the BCL-2 gene. This region is recognized by the Sp1 transcription factor. By hybridizing to this non-transcribed regulatory region of the genomic DNA, PNT100 is hypothesized to physically obstruct the binding of transcription factors, thereby blocking the transcription of the BCL-2 gene. This leads to the downregulation of BCL-2 mRNA and, consequently, the BCL-2 anti-apoptotic protein. The reduction in BCL-2 levels shifts the cellular balance towards apoptosis, inducing programmed cell death in cancer cells that are dependent on BCL-2 for survival.
-
Unintended Target (CDK4): Subsequent research has revealed that PNT100 also has significant sequence homology (a 14-base stretch) to the promoter region of the Cyclin-Dependent Kinase 4 (CDK4) gene. PNT2258 has been shown to inhibit CDK4 promoter activity and downregulate CDK4 protein expression. This unintended targeting of CDK4 likely contributes to the observed effects of this compound on the cell cycle, specifically inducing S-phase or G0/G1 arrest, an effect not typically associated with BCL-2 inhibition alone.
The dual-targeting mechanism of this compound is visualized in the signaling pathway diagram below.
Caption: Mechanism of this compound via DNA interference (DNAi).
Quantitative Data
Clinical Efficacy of PNT2258 Monotherapy
The tables below summarize the overall response rates (ORR) and durability from two key Phase II studies.
Table 1: Phase II Study in Relapsed/Refractory B-Cell Malignancies (NCT01733238)
| Parameter | Value | 95% Confidence Interval |
| Number of Patients | 13 | N/A |
| Overall Response Rate (ORR) | 53.8% (7/13) | 25.1% - 80.8% |
| Disease Control Rate | 84.6% (11/13) | 54.6% - 98.1% |
| Median Duration of Response | 23.4 months | N/A (Range: 3 - 31.5) |
Table 2: Phase II Study in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) (NCT02226965)
| Parameter | Value |
| Total Enrolled Patients (N) | 45 |
| Overall Response Rate (ORR) - All Patients | 11% |
| Response Evaluable Subset (n) | 26 |
| ORR - Response Evaluable Subset | 19% |
Note: The response-evaluable subset was defined as patients with sufficient drug exposure (≥8 doses within the first 35 days) and evaluable scans.
Pharmacokinetic Parameters of PNT2258
Pharmacokinetic data was collected from a Phase I study in patients with advanced solid tumors and a Phase II study in non-Hodgkin's lymphoma.
Table 3: Pharmacokinetic Data for PNT2258 (120 mg/m² dose)
| Parameter | Day 1 Value | Day 4 Value | Unit |
| AUC | 87,300 | 208,000 | ng·hr/mL |
| Cmax | Not Reported | 13,800 (SD 10,000) | ng/mL |
| Tmax | Not Reported | 2.39 (SD 0.22) | hr |
| Serum Half-life (t½) | \multicolumn{2}{c | }{9 - 12} | hours |
AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on published research, the general methodologies employed are outlined below.
In Vitro Anti-Proliferative and Mechanistic Assays
-
Cell Lines: Studies utilized various non-Hodgkin's lymphoma cell lines, including WSU-FSCCL (follicular small cleaved cell lymphoma) and WSU-DLCL2 (diffuse large cell lymphoma).
-
BCL-2 Promoter Activity Assay:
-
Construct: A plasmid containing a luciferase reporter gene under the control of the BCL-2 P1 promoter region was created.
-
Transfection: The construct was transiently transfected into a suitable cell line (e.g., K562).
-
Treatment: Transfected cells were treated with PNT2258 or a control.
-
Analysis: Luciferase activity was measured to quantify the effect of PNT2258 on BCL-2 promoter function. A reduction in luminescence indicated inhibition of promoter activity.
-
-
mRNA and Protein Quantification:
-
Treatment: Lymphoma cell lines were exposed to PNT2258 (e.g., at a concentration of 2.5 µM) for various time points (e.g., 48-72 hours).
-
mRNA Analysis: BCL-2 mRNA levels were quantified using Reverse Transcription PCR (RT-PCR).
-
Protein Analysis: BCL-2 and CDK4 protein levels were quantified using Western blot analysis.
-
-
Apoptosis and Cell Cycle Analysis:
-
Treatment: Cells were treated with PNT2258.
-
Analysis: Flow cytometry was used to analyze apoptosis (e.g., using Annexin V/PI staining to measure sub-G0 populations) and cell cycle distribution (e.g., using propidium iodide staining).
-
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: Human lymphoma cell lines (e.g., WSU-DLCL2) were implanted subcutaneously.
-
Treatment Regimen: Once tumors reached a specified volume, mice were treated with intravenous (IV) injections of PNT2258 or a vehicle control. Dosing schedules in preclinical models were designed to inform clinical trial design.
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.
-
Pharmacokinetic Correlation: Preclinical studies established that an AUC of >22,377 ng·hr/mL was associated with anti-tumor activity in xenograft models. This level was successfully exceeded in human trials at doses of 32 mg/m² and above.
The following diagram illustrates a generalized workflow for the preclinical to clinical evaluation of this compound.
Caption: Generalized workflow for this compound development.
Safety and Tolerability
In clinical trials, PNT2258 has been generally well-tolerated. The most frequently observed adverse events (AEs) across studies included fatigue, nausea, diarrhea, pyrexia (fever), chills, vomiting, and back pain. Grade ≥3 AEs noted in some studies included hypertension and diarrhea. Importantly, significant hematologic toxicities like thrombocytopenia and neutropenia, which are common with other BCL-2 inhibitors, were not prominent with PNT2258 at the doses tested.
Conclusion
This compound (PNT2258) represents a novel therapeutic modality that utilizes a DNA oligonucleotide to interfere with gene transcription. Its dual action on the BCL-2 and CDK4 promoters provides a multi-faceted approach to inducing apoptosis and cell cycle arrest in B-cell malignancies. Clinical data have confirmed that the liposomal delivery system achieves systemic exposure levels sufficient for anti-tumor activity and has demonstrated durable clinical responses in some patients with an acceptable safety profile. While further development appears to have been discontinued, the principles of DNAi and the data gathered from the this compound program provide a valuable foundation for future research into oligonucleotide-based therapeutics targeting gene regulation at the DNA level.
Unraveling Rosomidnar: An Examination of an Elusive Therapeutic Candidate
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The landscape of oncological research is characterized by the rapid emergence of novel therapeutic agents. However, the developmental pathway from discovery to clinical application is often complex and, in some cases, opaque. This technical whitepaper addresses the available scientific and clinical information regarding Rosomidnar, a therapeutic candidate that has appeared in scientific literature and clinical trial databases. The aim is to provide a consolidated overview for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in publicly accessible data, particularly concerning its discovery and chemical synthesis.
Introduction to this compound (PNT2258)
This compound, also identified as PNT2258, is described as a liposomal formulation of a DNA oligonucleotide.[1] Its therapeutic rationale is based on targeting specific genetic sequences involved in cancer pathogenesis. The available information primarily situates this compound within the context of B-cell malignancies.
Mechanism of Action
The intended mechanism of action for this compound (PNT2258) is the downregulation of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of several cancers, contributing to cell survival and resistance to therapy. By targeting the BCL-2 gene, this compound aims to decrease the production of the BCL-2 protein, thereby promoting apoptosis in cancer cells.
Interestingly, further research has suggested that the mechanism of action for PNT2258 may be broader than initially intended. Studies have indicated that PNT2258 also affects the expression and promoter activity of Cyclin-Dependent Kinase 4 (CDK4), suggesting that its anti-cancer effects might stem from targeting both intended (BCL-2) and unintended (CDK4) genes.[1]
Discovery and Synthesis
A significant challenge in compiling a comprehensive technical guide for this compound is the lack of publicly available information regarding its discovery and synthesis. The scientific literature and other accessible resources do not provide a clear timeline of its initial identification, the key researchers or institutions involved in its discovery, or detailed protocols for its chemical synthesis.
For educational context, the synthesis of oligonucleotides, such as the one presumably at the core of this compound, is a complex, multi-step process typically performed on a solid support. A generalized workflow for such a synthesis is outlined below.
Clinical and Preclinical Data
Information on the clinical investigation of this compound (PNT2258) is available through clinical trial registries. A Phase 2 study evaluated its safety and efficacy as a single agent in patients with relapsed or refractory B-cell malignancies. The results indicated that PNT2258 was well-tolerated and demonstrated durable, clinically meaningful activity in this patient population.[1] However, in a study focused on relapsed or refractory diffuse large B-cell lymphoma (DLBCL), while single-agent activity was observed, the overall response rate was deemed too low to warrant further development in that specific context.[1]
Due to the limited public data, a detailed table of quantitative metrics (e.g., IC50, pharmacokinetic parameters) cannot be reliably compiled.
Conclusion
This compound (PNT2258) represents an intriguing therapeutic concept based on a DNA oligonucleotide targeting the BCL-2 pathway. While early-phase clinical trials have demonstrated some activity and an acceptable safety profile in certain B-cell malignancies, the public availability of comprehensive data regarding its discovery, synthesis, and preclinical quantitative metrics remains limited. This lack of detailed information poses a challenge for a full and independent assessment by the broader scientific community. Further publication of preclinical and manufacturing data would be necessary to fully elucidate the scientific foundation and therapeutic potential of this agent.
References
Rosomidnar (PNT2258): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosomidnar (also known as PNT2258) is an investigational oligonucleotide therapeutic designed to specifically target the B-cell lymphoma 2 (BCL-2) gene, a key regulator of apoptosis. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. The primary mechanism of action is DNA interference (DNAi), a novel approach that silences gene expression at the transcriptional level. Additionally, this guide explores the identified off-target effects of this compound on Cyclin-Dependent Kinase 4 (CDK4), which contributes to its overall anti-cancer activity.
Target Identification: BCL-2
The BCL-2 protein is a well-established anti-apoptotic factor that is frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy. This compound was rationally designed to target the BCL-2 gene.
Mechanism of Action: DNA Interference (DNAi)
This compound is a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide (PNT100) encapsulated in a lipid nanoparticle. The PNT100 sequence is designed to hybridize to a specific region within the BCL-2 promoter, thereby blocking transcription.[1]
Preclinical Validation of BCL-2 as the Primary Target
A series of in vitro experiments were conducted to validate that this compound effectively targets and inhibits BCL-2.
-
Objective: To determine if this compound directly inhibits the transcriptional activity of the BCL-2 promoter.
-
Results: A significant decrease in luciferase reporter activity was observed in cells transfected with a BCL-2 promoter construct and treated with this compound, confirming direct inhibition of the BCL-2 promoter.[2]
-
Objective: To quantify the effect of this compound on BCL-2 mRNA and protein levels in cancer cell lines.
-
Results: Treatment of WSU-FSCCL lymphoma cells with this compound resulted in a time-dependent decrease in both BCL-2 mRNA and protein levels.[2]
Table 1: Quantitative Analysis of BCL-2 Downregulation by this compound (PNT2258) in WSU-FSCCL Cells [2]
| Time Point (hours) | BCL-2 mRNA Level (Fold Change vs. Control) | BCL-2 Protein Level (Fold Change vs. Control) |
| 24 | ~0.6 | ~0.7 |
| 48 | ~0.4 | ~0.5 |
| 72 | ~0.25 | ~0.3 |
-
Objective: To assess whether the inhibition of BCL-2 by this compound leads to programmed cell death.
-
Results: this compound treatment induced apoptosis in lymphoma cell lines, as evidenced by an increase in Annexin V staining and cleavage of caspase-3 and PARP.[2]
Table 2: Apoptosis Induction by this compound (PNT2258) in WSU-FSCCL Cells [2]
| Time Point (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 24 | ~10% |
| 48 | ~20% |
| 72 | ~35% |
| 96 | ~50% |
Off-Target Identification: Cyclin-Dependent Kinase 4 (CDK4)
Further investigation into the mechanism of action of this compound revealed an unintended, or "off-target," effect on Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.
Homology Search and Promoter Activity Assay
-
Objective: To identify potential off-targets of the PNT100 oligonucleotide sequence.
-
Methodology: A Basic Local Alignment Search Tool (BLAST) search was performed with the PNT100 sequence.
-
Results: The BLAST search revealed a 14-base pair region of 100% homology between PNT100 and the promoter region of the CDK4 gene. Subsequent promoter assays confirmed that this compound significantly inhibited CDK4 promoter activity.
Downregulation of CDK4 Protein Expression
-
Objective: To determine the effect of this compound on CDK4 protein levels.
-
Results: A time-dependent decrease in CDK4 protein expression was observed in WSU-FSCCL and WSU-WM lymphoma cells following treatment with this compound.
Table 3: Quantitative Analysis of CDK4 Downregulation by this compound (PNT2258)
| Cell Line | Time Point (hours) | CDK4 Protein Level (Fold Change vs. Control) |
| WSU-FSCCL | 24 | ~0.8 |
| 48 | ~0.6 | |
| 72 | ~0.4 | |
| WSU-WM | 24 | ~0.85 |
| 48 | ~0.7 | |
| 72 | ~0.5 |
Cell Cycle Arrest
-
Objective: To analyze the effect of this compound on cell cycle progression.
-
Results: this compound induced a G1 phase cell cycle arrest in lymphoma cells, which is consistent with the inhibition of CDK4.
Table 4: Cell Cycle Analysis of WSU-FSCCL Cells Treated with this compound (PNT2258) [2]
| Time Point (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 45 | 40 | 15 |
| 24 | 50 | 35 | 15 |
| 48 | 60 | 25 | 15 |
| 72 | 70 | 15 | 15 |
| 96 | 75 | 10 | 15 |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
References
- 1. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of Rosomidnar (PNT2258): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosomidnar (also known as PNT2258) is an experimental anti-cancer agent that has been investigated for its potential in treating various malignancies, particularly B-cell lymphomas. It is a first-in-class DNA interference (DNAi) therapeutic.[1][2][3] This technical guide provides an in-depth overview of the early in vitro studies that have elucidated the mechanism of action and preclinical efficacy of this compound.
This compound is a liposomal formulation encapsulating PNT100, a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide.[1][2][4] This oligonucleotide is specifically designed to target a regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis.[1][3][5][6] The overexpression of BCL2 is a hallmark of several cancers and is associated with tumor cell survival and resistance to chemotherapy.[1] By targeting the BCL2 gene, this compound aims to inhibit its transcription, leading to decreased BCL2 protein levels and subsequent induction of apoptosis in cancer cells.[1][2][6]
Mechanism of Action: Targeting the BCL2 Gene
In vitro studies have confirmed that this compound's mechanism of action involves the specific downregulation of BCL2 expression. The PNT100 oligonucleotide within the liposomal delivery system is designed to interact with the BCL2 gene promoter, thereby inhibiting its transcriptional activity.[1][2] This leads to a significant reduction in both BCL2 mRNA and protein levels within cancer cells.[1][2] The consequence of BCL2 downregulation is the activation of the intrinsic apoptotic pathway.[1][2]
In Vitro Efficacy
Early in vitro studies of this compound have been conducted in various non-Hodgkin's lymphoma (NHL) cell lines, demonstrating its dose- and time-dependent anti-cancer effects.
Cell Viability
Treatment with this compound resulted in a significant decrease in the viability of lymphoma cell lines. The effect was observed to be more pronounced in cell lines with the t(14;18) translocation, which is known to cause BCL2 overexpression.[1]
| Cell Line | Treatment Concentration (µM) | Time (hours) | % Decrease in Cell Viability (approx.) |
| WSU-FSCCL | 2.5 | 96 | 80% |
| 5.0 | 96 | 90% | |
| 10.0 | 96 | >95% | |
| WSU-DLCL2 | 2.5 | 96 | 60% |
| 5.0 | 96 | 75% | |
| 10.0 | 96 | 85% | |
| WSU-WM | 2.5 | 96 | 50% |
| 5.0 | 96 | 65% | |
| 10.0 | 96 | 75% |
Data compiled from figures in a study by Al-Katib et al. (2016).[1]
Induction of Apoptosis
The reduction in cell viability is attributed to the induction of apoptosis. Following treatment with this compound, lymphoma cells exhibited characteristic morphological features of apoptosis, including cell shrinkage and nuclear chromatin condensation.[1] The activation of the apoptotic pathway was further confirmed by the increased levels of cleaved caspase-3 and PARP, as well as a higher percentage of terminal deoxynucleotidyl transferase (TdT)-positive cells.[1][2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound was found to cause cell cycle arrest. In WSU-FSCCL cells, treatment with 2.5µM this compound led to an initial S-phase arrest, followed by a gradual increase in the sub-G0 population (indicative of apoptosis) and a corresponding decrease in the S-phase population over 96 hours.[1][2]
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G0 |
| 0 (Control) | 46% | 38% | 16% | <1% |
| 24 | 32% | 54% | 7% | ~5% |
| 48 | 45% | 40% | 10% | ~10% |
| 72 | 50% | 30% | 12% | ~15% |
| 96 | 40% | 28% | 10% | ~20% |
Data represents the effects of 2.5µM PNT2258 on WSU-FSCCL cells, summarized from a study by Al-Katib et al. (2016).[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the early in vitro studies of this compound.
Cell Culture
-
Cell Lines: WSU-FSCCL (follicular small cleaved cell lymphoma), WSU-DLCL2 (diffuse large B-cell lymphoma), and WSU-WM (Waldenström's macroglobulinemia) cell lines were utilized.[1]
-
Culture Medium: Cells were maintained in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound for specified durations, harvested, and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against BCL2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a thermal cycler with specific primers for the BCL2 gene and a housekeeping gene (e.g., RPLP0) for normalization.
-
Data Analysis: The relative expression of BCL2 mRNA was calculated using the comparative Ct method (ΔΔCt).
Cell Cycle Analysis
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[1]
-
Staining: The fixed cells were washed and resuspended in a staining buffer containing propidium iodide (PI), RNase A, and Triton X-100.[1]
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M) was determined using cell cycle analysis software.[1]
Conclusion
The early in vitro studies of this compound (PNT2258) have provided a solid foundation for its clinical development. These studies have clearly demonstrated its mechanism of action, which involves the targeted downregulation of the BCL2 gene, leading to the induction of apoptosis and cell cycle arrest in lymphoma cells. The dose- and time-dependent efficacy observed in these preclinical models has paved the way for further investigation of this compound as a potential therapeutic agent for B-cell malignancies.
References
- 1. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 study of the BCL2-targeted deoxyribonucleic acid inhibitor (DNAi) PNT2258 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNT-2258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosomidnar's Nucleic Acid Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosomidnar (PNT2258) is a novel therapeutic agent consisting of a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide, known as PNT100, encapsulated in a liposomal delivery system. This technical guide provides a comprehensive overview of this compound's mechanism of action, which is predicated on its binding to specific nucleic acid sequences to modulate gene expression. The primary target of this compound is the 5'-untranscribed regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis. Additionally, an unintended but therapeutically relevant interaction with the cyclin-dependent kinase 4 (CDK4) promoter has been identified. This document details the signaling pathways affected by this compound, summarizes the quantitative effects on gene and protein expression, and provides detailed protocols for the key experimental assays used to characterize its activity. While direct quantitative binding affinity data such as dissociation constants (Kd) are not publicly available, this guide presents the existing evidence for this compound's target engagement and biological effects.
Introduction
This compound represents a first-in-class therapeutic based on the principle of DNA interference (DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide with the sequence 5′-CACGCACGCGCATCCCCGCCCGTG-3′. This sequence is designed to hybridize to specific genomic sequences within the 5'-untranscribed regulatory regions of target genes, thereby interfering with transcription. The primary intended target of this compound is the BCL2 gene, which is frequently overexpressed in various cancers, contributing to resistance to apoptosis. More recent findings have also identified an unintended interaction with the promoter of the CDK4 gene, a critical regulator of the cell cycle.
Mechanism of Action: Nucleic Acid Binding and Transcriptional Repression
This compound's therapeutic effect is initiated by the binding of its active oligonucleotide, PNT100, to the promoter regions of its target genes.
Primary Target: BCL2 Promoter
The PNT100 sequence is designed to be complementary to a segment within the P1 promoter of the BCL2 gene. This region is known to contain binding sites for transcription factors such as Sp1. By hybridizing to this genomic DNA sequence, this compound is proposed to disrupt the binding of essential transcription factors, leading to the repression of BCL2 transcription. This downregulation of BCL2 protein levels shifts the cellular balance towards apoptosis, making cancer cells more susceptible to programmed cell death.
Unintended Target: CDK4 Promoter
A Basic Local Alignment Search Tool (BLAST) homology search revealed a 14-base stretch of 100% homology between the PNT100 sequence and the promoter region of the CDK4 gene. This unintended binding has been shown to inhibit CDK4 promoter activity and downregulate CDK4 protein expression. The inhibition of CDK4, a key driver of the G1-S phase transition in the cell cycle, leads to cell cycle arrest. This dual mechanism of inducing apoptosis and inhibiting proliferation contributes to the anti-tumor activity of this compound.
Signaling Pathways
The binding of this compound to the BCL2 and CDK4 promoters initiates a cascade of downstream events that culminate in apoptosis and cell cycle arrest.
BCL2-Mediated Apoptosis Pathway
BCL2 is a central anti-apoptotic protein that functions by sequestering pro-apoptotic proteins like BIM, BID, and PUMA, and by preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization. By inhibiting BCL2 expression, this compound disrupts this protective mechanism, leading to the release of pro-apoptotic factors, mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
CDK4-Mediated Cell Cycle Arrest Pathway
CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing it to activate the transcription of genes required for the G1 to S phase transition. By downregulating CDK4, this compound prevents the phosphorylation of Rb, keeping E2F in an inactive state and thereby arresting the cell cycle in the G1 phase.
Quantitative Data
While direct measurements of this compound's binding affinity (e.g., Kd values) to its target DNA sequences are not available in the public domain, its biological activity has been quantified through various in vitro and clinical studies.
Table 1: In Vitro Activity of this compound (PNT2258)
| Cell Line | Assay | Concentration (µM) | Outcome | Reference |
| K562 | BCL2 Promoter Luciferase Assay | Not Specified | Strong downregulation of promoter activity | [1] |
| WSU-FSCCL | BCL2 mRNA Expression (qRT-PCR) | 2.5 | Significant downregulation | [1] |
| WSU-FSCCL | BCL2 Protein Expression (Western Blot) | 2.5 | Significant downregulation | [1] |
| WSU-FSCCL | Cell Viability | 2.5 | Significant decrease after 48 hours | [2] |
| WSU-FSCCL | Cell Cycle Analysis (Flow Cytometry) | 2.5 | S-phase arrest followed by increase in sub-G0 (apoptosis) | [1] |
| K562 | CDK4 Promoter Luciferase Assay | Not Specified | Strong inhibition of promoter activity | [2] |
| WSU-FSCCL | CDK4 Protein Expression (Western Blot) | Not Specified | Significant downregulation | [2] |
| WSU-WM | CDK4 Protein Expression (Western Blot) | Not Specified | Significant downregulation | [2] |
Table 2: Clinical Trial Data for this compound (PNT2258)
| Trial Phase | Patient Population | Dose | Key Findings | Reference |
| Phase 1 | Advanced Solid Tumors | 1-150 mg/m² | Safe and well-tolerated; MTD not reached | [3] |
| Phase 2 | Relapsed/Refractory B-Cell Malignancies | 120 mg/m² | Overall response rate: 53.8% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the nucleic acid binding effects of this compound.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of this compound on the transcriptional activity of the BCL2 and CDK4 promoters.
Protocol:
-
Cell Culture: Culture K562 cells in appropriate media.
-
Transfection: Transiently transfect the cells with a plasmid containing the BCL2 or CDK4 promoter region upstream of a luciferase reporter gene. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Treatment: Following transfection, treat the cells with this compound at the desired concentrations or with a vehicle control for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add the luciferase assay substrate (luciferin) to the cell lysate. In the presence of ATP and oxygen, luciferase catalyzes the oxidation of luciferin, resulting in light emission.
-
Data Analysis: Measure the light output using a luminometer. Normalize the experimental luciferase activity to the control reporter activity. Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the extent of promoter inhibition.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This method is used to quantify the levels of BCL2 and CDK4 mRNA in cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., WSU-FSCCL) with this compound or a control for the desired time points.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for BCL2 or CDK4, and a fluorescent dye (e.g., SYBR Green) or a labeled probe. A housekeeping gene (e.g., GAPDH, ACTB) should be amplified in parallel for normalization.
-
Data Analysis: The amplification of the target and housekeeping genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated versus control samples.
Western Blot for Protein Expression
This technique is used to detect and quantify the levels of BCL2 and CDK4 proteins in cells after this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for qRT-PCR. After treatment, lyse the cells in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCL2 or CDK4.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A loading control protein (e.g., β-actin, GAPDH) should also be probed on the same membrane.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize the target protein signal to the loading control signal.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptosis (sub-G0 peak).
Protocol:
-
Cell Treatment: Treat cells with this compound or a control for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells with fragmented DNA will appear as a sub-G1 peak with less than 2N DNA content.
Conclusion
References
Cellular Uptake of Rosomidnar Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosomidnar (formerly PNT2258) is a novel therapeutic agent composed of a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide. It is designed to inhibit the expression of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis frequently overexpressed in various cancers. The cellular delivery of this unprotected oligonucleotide is facilitated by its encapsulation within a specialized liposomal delivery system known as SMARTICLES®. This technical guide provides a comprehensive overview of the cellular uptake of this compound oligonucleotides, detailing the delivery vehicle, the proposed mechanisms of cellular entry and intracellular trafficking, and the subsequent action of the oligonucleotide on its target. Due to the limited publicly available data specific to this compound, this guide combines known information about the drug with established principles of liposomal drug delivery and oligonucleotide trafficking to present a cohesive model.
Introduction to this compound (PNT2258)
The SMARTICLES® Delivery System
The cellular uptake of this compound is fundamentally determined by the properties of its liposomal carrier, the SMARTICLES® technology.
Composition and Physicochemical Properties
While the precise lipid composition of the SMARTICLES® formulation used for this compound is proprietary, patents and related materials describe them as amphoteric liposomes.[6][7][8] This implies a composition that includes a combination of anionic, cationic, and neutral amphiphiles.[8] This composition is designed to provide stability in serum and facilitate the encapsulation of the negatively charged DNA oligonucleotide.[6][8] The general characteristics of such liposomal systems are summarized in Table 1.
| Property | General Description | Significance for Cellular Uptake |
| Overall Charge | Amphoteric; the surface charge can vary depending on the pH of the surrounding environment. | Can influence interactions with the cell membrane and serum proteins, potentially affecting uptake efficiency and pathways. |
| Size | Typically in the nanometer range, consistent with other liposomal drug delivery systems. | Size is a critical determinant of the endocytic pathway utilized for cellular entry. |
| Composition | A mixture of cationic, anionic, and neutral lipids. | The specific lipid composition affects membrane fluidity, stability, and the mechanism of interaction with the cell membrane. |
| Encapsulation | The PNT100 oligonucleotide is encapsulated within the aqueous core of the liposome.[9] | Protects the oligonucleotide from nuclease degradation and facilitates its transport into the cell. |
Table 1: General Physicochemical Properties of SMARTICLES®-like Liposomes
Cellular Uptake and Intracellular Trafficking
The entry of this compound-loaded liposomes into target cells is presumed to occur via endocytosis, a process by which cells internalize macromolecules and particles. The specific pathway can be influenced by the physicochemical properties of the liposome and the cell type.
Proposed Cellular Uptake Workflow
The following diagram illustrates the generalized workflow for the cellular uptake of this compound.
Endocytic Pathways
While specific studies on this compound are lacking, liposomes are generally internalized through one or more of the following endocytic pathways:
-
Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. It involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and sphingolipids. This pathway can bypass the lysosomal degradation route, which could be advantageous for drug delivery.
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a non-specific mechanism for the uptake of extracellular fluid and its contents.
The dominant pathway for this compound uptake would likely depend on the specific lipid composition of the SMARTICLES® and the surface receptors of the target cancer cells.
Intracellular Trafficking and Endosomal Escape
Following internalization, the liposome-encapsulated this compound is enclosed within an early endosome. These endosomes mature into late endosomes, which typically fuse with lysosomes. For the PNT100 oligonucleotide to be effective, it must escape from the endosome into the cytoplasm before it is degraded in the lysosome. The amphoteric nature of the SMARTICLES® liposomes may play a role in facilitating this endosomal escape. Cationic lipids, for instance, are known to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the liposomal contents into the cytoplasm.
Mechanism of Action: DNA Interference (DNAi)
Once in the cytoplasm, the single-stranded PNT100 oligonucleotide must translocate to the nucleus to exert its therapeutic effect.
Nuclear Translocation and Target Binding
Inhibition of Transcription
The binding of the PNT100 oligonucleotide to the BCL-2 promoter is proposed to interfere with the binding of transcription factors necessary for gene expression, thereby inhibiting the transcription of BCL-2 mRNA. This leads to a decrease in the production of the anti-apoptotic BCL-2 protein, ultimately sensitizing the cancer cell to apoptosis.
The following diagram illustrates the proposed DNA interference pathway.
Experimental Protocols for Studying Cellular Uptake
While specific protocols for this compound are not publicly available, the following represents a generalized methodology for investigating the cellular uptake of liposomal nanoparticles.
Preparation of Fluorescently Labeled this compound
To visualize and quantify cellular uptake, the liposome or the oligonucleotide can be labeled with a fluorescent dye.
Protocol:
-
Liposome Labeling: Incorporate a lipid conjugated to a fluorescent dye (e.g., Rhodamine-PE, NBD-PE) into the lipid mixture during the preparation of the SMARTICLES®.
-
Oligonucleotide Labeling: Synthesize the PNT100 oligonucleotide with a fluorescent tag (e.g., fluorescein, Cy5) at the 5' or 3' end.
-
Purification: Remove unincorporated dye by size exclusion chromatography or dialysis.
-
Characterization: Confirm the size, charge, and encapsulation efficiency of the labeled liposomes using dynamic light scattering, zeta potential measurements, and a fluorescence-based assay.
In Vitro Cellular Uptake Assay
This assay quantifies the amount of this compound taken up by cancer cells over time.
Protocol:
-
Cell Culture: Plate target cancer cells (e.g., a B-cell lymphoma cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized liposomes.
-
Quantification:
-
Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader.
-
Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Plot the fluorescence intensity against time and concentration to determine the kinetics and efficiency of uptake.
Visualization of Intracellular Trafficking
Confocal microscopy can be used to visualize the subcellular localization of this compound.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with fluorescently labeled this compound.
-
Co-staining: At various time points, fix the cells and stain for specific organelles using fluorescent markers (e.g., LysoTracker for lysosomes, an antibody against EEA1 for early endosomes).
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the co-localization of the this compound signal with the organelle markers to determine its intracellular trafficking pathway.
Summary of Quantitative Data from Preclinical and Clinical Studies
Publicly available data on the quantitative aspects of this compound's cellular uptake is limited. However, clinical trial data provides some insights into the effective concentrations and dosing.
| Parameter | Finding | Study Type | Reference(s) |
| In Vitro Effective Concentration | 2.5 µM of PNT2258 induced apoptosis and cell cycle arrest in a follicular small cleaved cell lymphoma (WSU-FSCCL) cell line. | Preclinical | [1] |
| Phase I Maximum Tolerated Dose | Not reached at doses up to 150 mg/m². | Clinical | [9] |
| Phase II Dosing Regimen | 120 mg/m² administered intravenously on days 1 through 5 of a 21-day cycle. | Clinical | [2] |
| Pharmacokinetics (Human) | Doses at or above 32 mg/m² resulted in plasma exposure levels sufficient for anti-tumor activity based on preclinical models. | Clinical | [9] |
| Tumor Shrinkage (NHL) | 82% of patients with recurrent or refractory non-Hodgkin's lymphoma showed tumor shrinkage with single-agent therapy. | Clinical | [4] |
| Overall Response Rate (FL) | 40% in patients with follicular lymphoma. | Clinical | [4] |
| Overall Response Rate (DLBCL) | 50% in patients with diffuse large B-cell lymphoma. | Clinical | [4] |
Table 2: Summary of Quantitative Data for this compound (PNT2258)
Conclusion
The cellular uptake of this compound is a complex process orchestrated by its liposomal delivery vehicle, the SMARTICLES® system. While specific experimental data on the uptake of this compound is scarce, a model based on the principles of liposome-cell interactions suggests an endocytic mechanism of entry, followed by endosomal escape and nuclear translocation of the active oligonucleotide. The subsequent DNA interference with the BCL-2 gene promoter represents a novel therapeutic strategy. Further research is needed to fully elucidate the specific pathways involved in this compound's cellular uptake and intracellular trafficking to optimize its therapeutic potential.
References
- 1. PNT-2258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProNAi Initiates Phase II Trial of PNT2258 in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) [prnewswire.com]
- 4. apjohnventures.com [apjohnventures.com]
- 5. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marina Biotech Continues to Build Worldwide Patent Protection for SMARTICLES [drug-dev.com]
- 7. Marina Biotech, Inc. Continues To Build Worldwide Patent Protection For Its SMARTICLES® Nucleic Acid Delivery Technology - BioSpace [biospace.com]
- 8. biospace.com [biospace.com]
- 9. A phase 1 study of the BCL2-targeted deoxyribonucleic acid inhibitor (DNAi) PNT2258 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Rosomidnar in Biological Fluids: An In-depth Technical Guide
Disclaimer: As of the latest literature search, there is no publicly available scientific data for a compound named "Rosomidnar." The following in-depth technical guide has been generated as a template to illustrate the expected structure, content, and visualizations for a comprehensive report on drug stability in biological fluids. All data, pathways, and protocols presented herein are hypothetical and intended to serve as a detailed example for researchers, scientists, and drug development professionals.
Introduction
The assessment of a drug candidate's stability in biological matrices is a cornerstone of preclinical and clinical development. The inherent instability of a compound in fluids such as plasma, blood, or urine can significantly impact its pharmacokinetic profile, therapeutic efficacy, and safety. This document provides a comprehensive overview of the stability profile of the hypothetical compound this compound, detailing its degradation kinetics in key biological fluids and outlining the methodologies used for these assessments. Understanding the stability of this compound is critical for accurate bioanalytical method development, proper sample handling and storage, and interpretation of pharmacokinetic and pharmacodynamic data.
Quantitative Stability Data
The stability of this compound was evaluated in human plasma and urine at various temperatures to simulate conditions encountered during sample collection, processing, and storage. The percentage of this compound remaining at each time point was determined using a validated LC-MS/MS method.
Table 1: Stability of this compound in Human Plasma
| Storage Temperature (°C) | Time Point (hours) | Mean % Remaining (n=3) | Standard Deviation |
| 25 (Room Temperature) | 0 | 100.0 | 0.0 |
| 2 | 98.2 | 1.5 | |
| 4 | 95.1 | 2.1 | |
| 8 | 89.7 | 2.5 | |
| 24 | 75.3 | 3.2 | |
| 4 (Refrigerated) | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.8 | |
| 48 | 98.9 | 1.1 | |
| 72 | 97.4 | 1.3 | |
| -20 (Frozen) | 0 | 100.0 | 0.0 |
| 168 (1 week) | 99.8 | 0.5 | |
| 672 (4 weeks) | 99.1 | 0.9 | |
| 2016 (12 weeks) | 98.5 | 1.2 |
Table 2: Stability of this compound in Human Urine (pH 6.5)
| Storage Temperature (°C) | Time Point (hours) | Mean % Remaining (n=3) | Standard Deviation |
| 25 (Room Temperature) | 0 | 100.0 | 0.0 |
| 4 | 99.1 | 1.2 | |
| 8 | 97.8 | 1.8 | |
| 24 | 92.4 | 2.4 | |
| 4 (Refrigerated) | 0 | 100.0 | 0.0 |
| 24 | 100.0 | 0.3 | |
| 72 | 99.2 | 0.7 | |
| 168 (1 week) | 98.6 | 1.0 | |
| -20 (Frozen) | 0 | 100.0 | 0.0 |
| 672 (4 weeks) | 99.5 | 0.6 | |
| 2016 (12 weeks) | 99.0 | 0.8 | |
| 4032 (24 weeks) | 98.1 | 1.1 |
Experimental Protocols
Detailed methodologies for the key stability experiments are provided below. These protocols are essential for the replication and validation of the presented findings.
Plasma Stability Assessment
Objective: To determine the in vitro stability of this compound in human plasma at various temperatures.
Materials:
-
This compound reference standard
-
Human plasma (pooled, K2-EDTA as anticoagulant)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
Phosphate buffered saline (PBS), pH 7.4
-
Water bath, refrigerator, and -20°C freezer
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare a working solution by diluting the stock solution in a 50:50 ACN:water mixture.
-
Spiking into Plasma: Warm frozen human plasma to 37°C. Spike the plasma with the this compound working solution to achieve a final concentration of 1 µg/mL. Vortex gently to mix.
-
Incubation: Aliquot the spiked plasma into separate polypropylene tubes for each time point and temperature condition (25°C, 4°C, -20°C).
-
Time Points:
-
25°C: 0, 2, 4, 8, 24 hours
-
4°C: 0, 24, 48, 72 hours
-
-20°C: 0, 1 week, 4 weeks, 12 weeks
-
-
Sample Processing: At each designated time point, retrieve the corresponding tubes. For the T=0 sample, immediately process after spiking.
-
Add 300 µL of ice-cold ACN containing the internal standard to a 100 µL aliquot of the incubated plasma.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard.
-
Data Calculation: The percentage of this compound remaining at each time point is calculated relative to the T=0 sample using the formula: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
Urine Stability Assessment
Objective: To evaluate the stability of this compound in human urine.
Materials:
-
This compound reference standard
-
Human urine (pooled, drug-free)
-
Methanol (MeOH) with 0.1% FA
-
Internal Standard (IS) solution
Procedure:
-
Urine Preparation: Pool fresh urine samples and adjust the pH to 6.5 using 0.1 M HCl or NaOH if necessary. Centrifuge to remove any sediment.
-
Spiking and Incubation: Spike the urine with this compound to a final concentration of 5 µg/mL. Aliquot and incubate at the specified temperatures (25°C, 4°C, -20°C).
-
Time Points:
-
25°C: 0, 4, 8, 24 hours
-
4°C: 0, 24, 72, 168 hours (1 week)
-
-20°C: 0, 4 weeks, 12 weeks, 24 weeks
-
-
Sample Processing: At each time point, dilute an aliquot of the urine sample 1:1 with MeOH containing the internal standard. Vortex and centrifuge if any precipitate forms.
-
LC-MS/MS Analysis: Directly inject the supernatant/diluted sample for LC-MS/MS analysis.
-
Data Calculation: Calculate the percentage remaining as described for the plasma stability assay.
Visualizations: Pathways and Workflows
Visual diagrams are provided to illustrate key processes related to this compound's hypothetical mechanism of action, metabolic fate, and the experimental workflow for its stability assessment.
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Workflow for the plasma stability assessment of this compound.
Caption: Hypothetical metabolic degradation pathway of this compound.
Conclusion
This guide outlines the critical parameters and methodologies for evaluating the stability of a novel compound, using the hypothetical "this compound" as an example. The data presented in the tables indicate that this compound is relatively stable under refrigerated and frozen conditions in both plasma and urine, but shows significant degradation at room temperature in plasma over 24 hours. This information is crucial for establishing appropriate sample handling protocols for clinical trials and non-clinical studies. The provided experimental protocols and diagrams offer a framework for conducting and visualizing such stability assessments, which are fundamental to the successful development of new therapeutic agents.
In Silico Modeling of Rosomidnar Interactions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a high-level overview of the proposed framework for the in silico modeling of the oligonucleotide therapy candidate, Rosomidnar (also known as PNT2258). Due to the limited publicly available data on this compound, this guide will focus on the generalized methodologies and computational approaches that would be employed for such an analysis, rather than presenting specific findings. The primary known target of this compound is the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Additionally, potential off-target effects on Cyclin-Dependent Kinase 4 (CDK4) have been suggested and will be considered in this theoretical framework.
Introduction to this compound and In Silico Modeling
This compound is an investigational DNA oligonucleotide therapy.[1] While its primary intended mechanism of action is the downregulation of Bcl-2, preliminary findings have suggested a broader mechanism that may include unintended interactions with other genes such as CDK4.[1] In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the potential interactions of therapeutic candidates like this compound with their intended and unintended targets.[2][3][4] By leveraging computational methods, researchers can predict binding affinities, simulate molecular dynamics, and hypothesize about the downstream effects on signaling pathways.
Proposed In Silico Modeling Workflow
A comprehensive in silico analysis of this compound would involve a multi-step workflow, beginning with data acquisition and culminating in pathway analysis.
Methodologies for Key Experiments
Molecular Docking
-
Objective: To predict the preferred binding orientation of this compound to its target proteins, Bcl-2 and CDK4.
-
Protocol:
-
Preparation of Receptor: Obtain the 3D structures of human Bcl-2 and CDK4 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Generate a 3D conformation of the this compound oligonucleotide sequence.
-
Docking Simulation: Utilize software such as AutoDock, Glide, or GOLD to perform the docking calculations. Define a grid box encompassing the putative binding site on the target proteins.
-
Analysis of Results: Score and rank the resulting poses based on the docking score. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target proteins.
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability and conformational changes.
-
Protocol:
-
System Setup: The best-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a water box with appropriate ions to neutralize the system.
-
Minimization and Equilibration: The system will be subjected to energy minimization to remove steric clashes. This is followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.
-
Production Run: A production MD simulation will be run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.
-
Hypothetical Signaling Pathway Interactions
Given the known targets, we can hypothesize the signaling pathways that this compound might influence.
This diagram illustrates the intended inhibitory effect of this compound on Bcl-2, which would lead to the promotion of apoptosis. It also depicts the potential off-target inhibition of CDK4, which could impact cell cycle progression.
Quantitative Data Summary (Hypothetical)
In a typical in silico study, quantitative data such as binding energies and dissociation constants would be generated. As no such data is publicly available for this compound, the following table is presented as a template for how such data would be structured.
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Ki) | Key Interacting Residues |
| Bcl-2 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| CDK4 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Conclusion
While a detailed in silico analysis of this compound is hampered by the current lack of public data, the framework outlined in this document provides a robust and comprehensive approach for its future computational evaluation. Such studies would be invaluable in elucidating its precise mechanism of action, predicting potential off-target effects, and guiding further pre-clinical and clinical development. The methodologies described herein represent standard practices in the field of computational drug discovery and are broadly applicable to the analysis of other oligonucleotide-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vitro Transfection of Novel Oligonucleotides
Topic: Rosomidnar In Vitro Transfection Protocol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding "this compound," including its specific mechanism of action, signaling pathways, and established transfection protocols, is not publicly available in the retrieved search results. The following application notes and protocols are presented as a general framework for the in vitro transfection of a novel oligonucleotide, which can be adapted by researchers for a compound like this compound. The proposed signaling pathways and experimental data are hypothetical and serve as illustrative examples.
Introduction
Oligonucleotide-based therapeutics represent a promising class of drugs capable of modulating gene expression with high specificity. The successful delivery of these molecules into target cells in vitro is a critical first step in evaluating their efficacy and mechanism of action. This document provides a detailed protocol for the in vitro transfection of a novel oligonucleotide, exemplified here as "this compound," and outlines methods for assessing its biological effects. The protocol is designed to be a starting point for optimization in specific cell types and experimental contexts.
Materials and Reagents
Cell Culture
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
Transfection
-
Novel Oligonucleotide (e.g., this compound)
-
Opti-MEM™ I Reduced Serum Medium
-
Nuclease-free water and microtubes[3]
Analysis
-
Reagents for RNA extraction (e.g., TRIzol™)
-
Reverse transcription kit
-
qPCR master mix and primers for target gene and housekeeping gene
-
Protein lysis buffer
-
Antibodies for Western blot analysis (e.g., targeting proteins in a hypothesized signaling pathway)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™)
-
Luciferase assay system (for reporter gene assays)[4]
Experimental Protocols
General Guidelines for Oligonucleotide Handling
To prevent degradation from ribonucleases, always wear gloves and use RNase-free reagents and labware when handling RNA oligonucleotides.[3] Working areas should be decontaminated with appropriate solutions.[3]
Cell Seeding for Transfection
-
The day before transfection, seed the cells in antibiotic-free complete growth medium.
-
The number of cells to seed will depend on the cell type and the size of the culture vessel. Aim for a cell confluency of 70-90% at the time of transfection.[2] For suspension cells, ensure they are in the logarithmic growth phase.
In Vitro Transfection Protocol
This protocol is a starting point and should be optimized for each cell type and oligonucleotide concentration.
-
Preparation of Oligonucleotide Solution:
-
Thaw the oligonucleotide stock solution on ice.
-
Dilute the oligonucleotide in Opti-MEM™ I medium to the desired concentration. Gently mix by pipetting.
-
-
Preparation of Transfection Reagent Solution:
-
In a separate tube, dilute the cationic lipid transfection reagent in Opti-MEM™ I medium. The optimal ratio of transfection reagent to oligonucleotide should be determined empirically.[2]
-
Incubate for 5 minutes at room temperature.
-
-
Formation of Transfection Complexes:
-
Combine the diluted oligonucleotide and the diluted transfection reagent.
-
Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection of Cells:
-
Carefully add the transfection complexes drop-wise to the cells in the culture vessel.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours, depending on the experimental endpoint. For sensitive cell lines, the medium containing the transfection complexes can be replaced with fresh complete growth medium after 4-6 hours.[3]
-
Post-Transfection Analysis
-
Gene Expression Analysis (qPCR): At 24-48 hours post-transfection, extract total RNA, perform reverse transcription, and analyze the expression of the target gene by quantitative PCR.
-
Protein Expression Analysis (Western Blot): At 48-72 hours post-transfection, lyse the cells and analyze the levels of the target protein and downstream signaling molecules by Western blot.
-
Cell Viability Assay: Assess the cytotoxicity of the transfection complexes at various concentrations using a standard cell viability assay.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Optimization of Oligonucleotide Concentration for Target Gene Knockdown
| Oligonucleotide Concentration (nM) | Target Gene Expression (% of Control) | Cell Viability (% of Control) |
| 1 | 85 ± 5.2 | 98 ± 2.1 |
| 10 | 42 ± 3.8 | 95 ± 3.5 |
| 25 | 25 ± 2.1 | 91 ± 4.2 |
| 50 | 18 ± 1.9 | 82 ± 5.6 |
| 100 | 15 ± 2.5 | 65 ± 7.3 |
Table 2: Time-Course of Target Protein Reduction Following Transfection
| Time Post-Transfection (hours) | Target Protein Level (% of Control) |
| 24 | 78 ± 6.1 |
| 48 | 35 ± 4.5 |
| 72 | 22 ± 3.9 |
| 96 | 45 ± 5.3 |
Visualizations
Experimental Workflow
Caption: In Vitro Transfection Workflow
Hypothetical Signaling Pathway
Based on general knowledge that oligonucleotides can modulate cellular pathways and that reactive oxygen species (ROS) are key signaling molecules, a hypothetical mechanism of action is proposed.[5][6][7] This diagram illustrates a potential pathway where "this compound" induces mitochondrial ROS, which in turn activates downstream signaling cascades like MAPK and NF-κB.[5][7][8]
References
- 1. RNAi Transfection Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative stress and growth-regulating intracellular signaling pathways in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS and ROS-Mediated Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rosomidnar (PNT100) Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosomidnar, also known as PNT100, is a 24-base, chemically unmodified DNA oligonucleotide designed to act as an antisense inhibitor of the B-cell lymphoma 2 (BCL-2) gene. By specifically binding to the mRNA of BCL-2, this compound inhibits its translation, leading to a downstream decrease in the anti-apoptotic BCL-2 protein. This targeted reduction of BCL-2 makes this compound a valuable tool for cancer research, as it can sensitize cancer cells to apoptosis (programmed cell death). These application notes provide detailed protocols for the delivery of this compound into various cancer cell lines for in vitro studies.
Mechanism of Action
This compound operates through an antisense mechanism. As a single-stranded DNA molecule, it is complementary to a specific sequence in the regulatory region of the BCL-2 messenger RNA (mRNA). This binding event forms a DNA-RNA hybrid, which can lead to the degradation of the target mRNA by cellular enzymes such as RNase H. The ultimate result is a decrease in the synthesis of the BCL-2 protein, an important inhibitor of apoptosis. A reduction in BCL-2 levels allows pro-apoptotic proteins to initiate the caspase cascade, culminating in cell death.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Data Presentation
The efficacy of this compound can be assessed by measuring the reduction in BCL-2 protein expression and the induction of apoptosis in various cancer cell lines. The following tables provide illustrative data for the effects of this compound following delivery via lipofection.
Table 1: BCL-2 Protein Expression Following this compound Treatment
| Cell Line | This compound Concentration (nM) | Duration of Treatment (hours) | BCL-2 Protein Level (% of Control) |
| MCF-7 (Breast Cancer) | 100 | 48 | 45% |
| 250 | 48 | 25% | |
| 500 | 48 | 15% | |
| A549 (Lung Cancer) | 100 | 48 | 55% |
| 250 | 48 | 35% | |
| 500 | 48 | 20% | |
| HeLa (Cervical Cancer) | 100 | 48 | 60% |
| 250 | 48 | 40% | |
| 500 | 48 | 25% |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (nM) | Duration of Treatment (hours) | Apoptotic Cells (%) |
| MCF-7 (Breast Cancer) | 100 | 72 | 25% |
| 250 | 72 | 45% | |
| 500 | 72 | 65% | |
| A549 (Lung Cancer) | 100 | 72 | 20% |
| 250 | 72 | 40% | |
| 500 | 72 | 60% | |
| HeLa (Cervical Cancer) | 100 | 72 | 15% |
| 250 | 72 | 35% | |
| 500 | 72 | 55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in Dimethyl Sulfoxide (DMSO). A concentrated stock solution should be prepared for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of lyophilized this compound to achieve a stock concentration of 1 mM.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Delivery of this compound using Cationic Lipid Transfection (Lipofection)
This protocol describes a general method for the delivery of this compound into adherent cancer cell lines using a commercially available cationic lipid transfection reagent. Optimization may be required for different cell lines and transfection reagents.
Figure 2. Experimental workflow for this compound delivery.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
This compound stock solution (1 mM in DMSO)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
6-well cell culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of this compound stock solution in serum-free medium to a final volume of 250 µL. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the appropriate amount of cationic lipid transfection reagent in serum-free medium to a final volume of 250 µL. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: a. Remove the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed complete culture medium. b. Add the 500 µL of transfection complexes dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After the incubation period, the cells can be harvested for analysis of BCL-2 expression (e.g., by Western blot or qRT-PCR) or for apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity. A vehicle control (DMSO without this compound) should always be included in experiments.
-
Optimization: The optimal concentrations of this compound and transfection reagent, as well as the incubation time, may vary depending on the cell line and should be determined empirically.
-
Controls: Appropriate controls, including untreated cells, cells treated with a scrambled (non-targeting) oligonucleotide, and cells treated with the transfection reagent alone, are essential for interpreting the results.
Application Notes and Protocols for the Quantification of Rosiglitazone in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the quantification of Rosomidnar in tissue is of interest, publicly available information regarding its specific properties and analytical methods is currently unavailable. To provide a practical and detailed guide, this document presents a comprehensive application note and protocol for the quantification of Rosiglitazone , a structurally and mechanistically well-characterized compound, in various tissue matrices. Rosiglitazone, an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), serves as an excellent model compound.[1][2][3] The methodologies outlined herein can be adapted for novel therapeutic agents like this compound once their physicochemical properties are determined.
This document provides detailed protocols for sample preparation and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying small molecules in complex biological samples.[4][5]
Mechanism of Action: Rosiglitazone and the PPARγ Signaling Pathway
Rosiglitazone is a member of the thiazolidinedione class of drugs and acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[1][2][3] PPARγ is highly expressed in adipose tissue, as well as in skeletal muscle and liver, which are key sites for insulin action.[1][6][7]
Upon activation by a ligand such as Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[6][8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6][9] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[1][10] The activation of PPARγ regulates the expression of genes involved in glucose uptake, fatty acid storage, and adipocyte differentiation.[2][6]
Caption: PPARγ Signaling Pathway Activation by Rosiglitazone.
Experimental Protocols
Principle
The quantification of Rosiglitazone in tissue samples is achieved through a robust analytical method involving tissue homogenization, protein precipitation for extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This method offers high sensitivity and specificity, allowing for accurate determination of drug concentration in various tissues.
Materials and Reagents
-
Rosiglitazone (analytical standard)
-
Pioglitazone (Internal Standard - IS)[4]
-
Formic acid (LC-MS grade)[12]
-
Ammonium formate[4]
-
Ultrapure water[11]
-
Phosphate Buffered Saline (PBS), pH 7.4[11]
-
Tissue homogenization buffer (e.g., PBS)
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Collection and Storage : Excise tissues of interest (e.g., adipose, heart, brain, kidney, bone) and wash with ice-cold PBS to remove any blood.[4][11] Blot dry, weigh, and immediately freeze at -80°C until analysis.
-
Homogenization : On the day of analysis, thaw the tissue samples on ice. Prepare a 10% (w/v) tissue homogenate in cold PBS (pH 7.4).[11] For example, add 900 µL of PBS to 100 mg of tissue. Homogenize the tissue until a uniform consistency is achieved.
-
Protein Precipitation :
-
Centrifugation : Centrifuge the samples at 5000 rpm for 15 minutes to pellet the precipitated proteins.[11]
-
Supernatant Collection : Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
The following parameters are based on a validated method for Rosiglitazone quantification in rat tissues.[4]
-
LC System :
-
MS/MS System :
Calibration Curve and Quantification
Prepare a series of calibration standards by spiking known concentrations of Rosiglitazone into blank tissue homogenate. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Rosiglitazone to the internal standard against the nominal concentration. The concentration of Rosiglitazone in the tissue samples can then be determined from this curve. A typical calibration curve for Rosiglitazone ranges from 1 to 10,000 ng/mL.[4]
Caption: Workflow for Rosiglitazone Quantification in Tissue.
Data Presentation
The following tables summarize key parameters from a validated LC-MS/MS method for Rosiglitazone quantification and its observed tissue distribution in rats.
Table 1: LC-MS/MS Method Parameters for Rosiglitazone Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Gemini C18 (50 x 4.6 mm, 3 µm) | [4] |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (10:90, v/v) | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |
| Rosiglitazone Transition | m/z 358.0 → 135.1 | [13] |
| Internal Standard Transition | m/z 357.67 → 134.0 (Pioglitazone) | [4][5] |
| Method Validation | ||
| Linearity Range | 1 - 10,000 ng/mL | [4] |
| LLOQ | 1.0 ng/mL | [4] |
| Recovery | 92.54 - 96.64% | [4][5] |
Table 2: Tissue Distribution of Rosiglitazone in Rats
This table presents a hypothetical distribution based on the known pharmacology of Rosiglitazone, which primarily targets adipose tissue. Actual concentrations would be determined experimentally.
| Tissue | Expected Concentration Range (ng/g) | Rationale |
| Adipose Tissue | High | Primary target tissue with high PPARγ expression.[1][6] |
| Liver | Moderate | Site of metabolism and PPARγ expression.[1][14] |
| Skeletal Muscle | Moderate | Important for insulin-mediated glucose uptake.[1] |
| Kidney | Low to Moderate | Involved in elimination.[14] |
| Heart | Low | |
| Brain | Very Low | Limited penetration of the blood-brain barrier. |
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of Rosiglitazone in various tissue types using LC-MS/MS. This information serves as a valuable resource for researchers in drug development and pharmacology. The detailed methodology can be adapted for the analysis of other small molecules, including the emerging therapeutic agent this compound, once its specific analytical characteristics are established. The high sensitivity and specificity of the described LC-MS/MS method ensure reliable and accurate quantification, which is crucial for pharmacokinetic and pharmacodynamic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone (Avandia) [ebmconsult.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
- 11. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 12. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosomidnar for antisense therapy applications
Application Notes and Protocols: Rosomidnar for Antisense Therapy
Disclaimer: The compound "this compound" is not found in publicly available scientific literature or drug databases. The following application notes and protocols are generated based on a liposomal formulation of an 18-mer phosphorothioate antisense oligonucleotide targeting the initiation codon of Bcl-2 mRNA, exemplified by compounds with similar mechanisms of action. This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals.
Introduction
This compound is a liposomal formulation of a synthetic 18-base phosphorothioate oligonucleotide.[1] It is designed to specifically target the messenger RNA (mRNA) of the B-cell lymphoma 2 (Bcl-2) protein.[2][3][4] Bcl-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.[3][5] By binding to the Bcl-2 mRNA, this compound initiates its degradation, thereby preventing the production of the Bcl-2 protein, which in turn can sensitize cancer cells to apoptosis-inducing agents.[2][4][6] These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo research settings for antisense therapy applications.
Mechanism of Action
Antisense therapy is a form of treatment that utilizes antisense oligonucleotides (ASOs) to target mRNA.[7] this compound's mechanism of action is based on the principles of antisense technology.[8][9] The oligonucleotide component of this compound is complementary to the first six codons of the Bcl-2 mRNA.[2] Upon entering a cell, the liposomal delivery system facilitates the release of the antisense oligonucleotide.[10][11][12] The oligonucleotide then binds to the target Bcl-2 mRNA sequence. This binding can lead to the degradation of the mRNA by cellular enzymes like RNase H or by sterically hindering the translation process, ultimately inhibiting protein synthesis.[2][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical performance of similar antisense oligonucleotides.
Table 1: In Vitro Efficacy in A549 Lung Carcinoma Cells
| Concentration (nM) | Bcl-2 mRNA Knockdown (%) | Bcl-2 Protein Reduction (%) | Apoptosis Induction (Fold Change) |
| 10 | 25 ± 4 | 15 ± 3 | 1.5 ± 0.2 |
| 50 | 65 ± 7 | 50 ± 6 | 3.2 ± 0.4 |
| 100 | 85 ± 5 | 78 ± 8 | 5.8 ± 0.6 |
| Scrambled Control (100nM) | 2 ± 1 | 3 ± 2 | 1.1 ± 0.1 |
Table 2: In Vivo Efficacy in A549 Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) | Bcl-2 Protein Reduction in Tumor (%) | Survival Rate Increase (%) |
| Vehicle Control | 0 | 0 | 0 |
| This compound (5 mg/kg) | 45 ± 8 | 40 ± 7 | 25 |
| This compound (10 mg/kg) | 68 ± 10 | 65 ± 9 | 50 |
| Chemotherapy Agent | 55 ± 9 | N/A | 35 |
| This compound (10 mg/kg) + Chemo | 85 ± 7 | 62 ± 8 | 70 |
Table 3: Pharmacokinetic Properties
| Parameter | Value |
| Half-life (t1/2) in Plasma | 24-48 hours |
| Bioavailability (IV) | 100% |
| Primary Route of Elimination | Renal |
Experimental Protocols
In Vitro Delivery of this compound to Cultured Cells
This protocol describes the delivery of this compound into cultured mammalian cells for the evaluation of target gene knockdown.[10][13]
Materials:
-
This compound
-
Scrambled control oligonucleotide
-
Cultured mammalian cells (e.g., A549)
-
Appropriate cell culture medium
-
6-well plates
-
Transfection reagent (if not using a liposomal formulation)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Oligonucleotide Complexes:
-
For each well, dilute the desired concentration of this compound (e.g., 10, 50, 100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted oligonucleotide and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the oligonucleotide-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to the wells.
-
Incubate the cells for an additional 24-72 hours before harvesting for analysis.
-
Quantification of Bcl-2 mRNA Knockdown by RT-qPCR
This protocol outlines the steps to quantify the reduction in Bcl-2 mRNA levels following this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[14][15][16]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Bcl-2 and a housekeeping gene (e.g., GAPDH)
-
Treated and untreated cell lysates
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for Bcl-2 or the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Bcl-2 and the housekeeping gene in treated and untreated samples.
-
Calculate the relative knockdown of Bcl-2 mRNA using the ΔΔCt method.
-
Analysis of Bcl-2 Protein Reduction by Western Blotting
This protocol details the procedure for assessing the reduction in Bcl-2 protein levels after this compound treatment via Western blotting.[17][18][19]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcl-2
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Repeat the process with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: In vitro experimental workflow.
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and associated reagents. For detailed safety information, refer to the Safety Data Sheet (SDS).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell confluency, incorrect reagent concentrations, presence of serum | Optimize cell seeding density, titrate transfection reagent and oligonucleotide concentrations, use serum-free medium during complex formation. |
| Inconsistent qPCR results | RNA degradation, primer inefficiency | Use an RNase inhibitor during RNA extraction, design and validate new primers. |
| High background on Western blot | Insufficient blocking, non-specific antibody binding | Increase blocking time, use a different blocking agent, optimize antibody concentrations. |
References
- 1. This compound liposomal (PNT2258) / GSK [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antisense therapy - Wikipedia [en.wikipedia.org]
- 8. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro transport and delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Fluorescent Labeling of Small Molecule Probes
Topic: Fluorescent Labeling of Small Molecule Probes (e.g., Rosomidnar)
Audience: Researchers, scientists, and drug development professionals.
Note: Information regarding a specific molecule named "this compound" is not available in public scientific literature. The following application notes and protocols provide a comprehensive and generalized framework for the fluorescent labeling of novel small molecule probes, which can be adapted for a specific compound of interest, herein referred to as "Probe-X."
Introduction
Small-molecule fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1][2][] By covalently attaching a fluorophore to a small molecule, researchers can track its localization, measure binding affinities, and elucidate its mechanism of action within complex biological systems.[][4]
This document outlines the principles, protocols, and characterization methods for the fluorescent labeling of a generic small molecule, "Probe-X". The primary focus is on two robust and widely adopted conjugation chemistries: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."[][6][7]
Principles of Labeling:
The core principle of fluorescent labeling is to form a stable, covalent bond between the small molecule probe and a fluorescent dye without significantly impairing the probe's biological activity or the dye's photophysical properties.[] This requires:
-
A reactive functional group on Probe-X (e.g., a primary amine, alkyne, or azide).
-
A compatible reactive group on the fluorophore (e.g., an NHS ester to react with an amine, or an azide/alkyne for click chemistry).[6][8]
-
Careful selection of a fluorophore based on the experimental requirements, such as brightness, photostability, and spectral properties.[9][10]
Fluorophore Selection
The choice of fluorophore is critical for the success of any fluorescence-based assay. Key parameters to consider include the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[9][10][11] The product of these two values determines the brightness of the fluorophore.[10][12]
Table 1: Properties of Common Amine-Reactive Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Alexa Fluor 488 SE | 494 | 519 | 73,000 | 0.92 | 67,160 |
| FITC (Fluorescein) | 494 | 518 | 80,000 | 0.85 | 68,000 |
| Cy3 NHS Ester | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Alexa Fluor 555 SE | 555 | 565 | 155,000 | 0.10 | 15,500 |
| Cy5 NHS Ester | 649 | 670 | 250,000 | 0.27 | 67,500 |
| Alexa Fluor 647 SE | 650 | 668 | 270,000 | 0.33 | 89,100 |
Data compiled from publicly available resources. Values can vary depending on the solvent and conjugation state.
Experimental Workflows and Protocols
General Workflow
The overall process for generating a fluorescently labeled small molecule probe involves several key stages, from initial probe design to final characterization and application.
Caption: General workflow for fluorescent labeling of a small molecule probe.
Protocol 1: Amine Labeling using NHS Esters
This protocol is suitable for Probe-X molecules that possess a primary aliphatic amine. NHS esters react with amines at alkaline pH to form a stable amide bond.[6][13][14]
Materials:
-
Probe-X with an amine functional group
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13][14]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[13][15]
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Prepare Probe-X Solution: Dissolve Probe-X in the Reaction Buffer to a final concentration of 1-10 mg/mL.[13]
-
Prepare Fluorophore Solution: Immediately before use, dissolve the amine-reactive fluorophore NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[14]
-
Calculate Reagent Moles: Determine the molar quantities of Probe-X and the fluorophore. A 5- to 10-fold molar excess of the dye is typically recommended for efficient labeling of small molecules.[13]
-
Reaction Incubation: Add the calculated volume of the fluorophore stock solution to the Probe-X solution. Vortex briefly to mix. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14][16]
-
Purification: Purify the reaction mixture using RP-HPLC to separate the labeled probe from unreacted dye and unlabeled Probe-X.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A shallow gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) is typically effective.
-
Detection: Monitor the elution at the absorbance maximum of the fluorophore (e.g., 494 nm for Alexa Fluor 488) and the small molecule if it has a UV chromophore.
-
-
Product Collection and Storage: Collect the fractions corresponding to the fluorescently labeled probe. Confirm the product by mass spectrometry. Lyophilize or evaporate the solvent from the pure fractions and store the labeled probe at -20°C or -80°C, desiccated and protected from light.
Protocol 2: Labeling via Click Chemistry (CuAAC)
This protocol is for Probe-X molecules containing an alkyne or azide group. Click chemistry provides a highly specific and efficient conjugation reaction that is bio-orthogonal, meaning it does not interfere with native biological functional groups.[][7]
Materials:
-
Probe-X with an alkyne (or azide) functional group
-
Fluorophore with a compatible azide (or alkyne) group
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: e.g., DMSO/water mixture
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-containing Probe-X in DMSO.
-
Dissolve the azide-containing fluorophore in DMSO.
-
-
Prepare Catalyst Premix: In an aqueous buffer, prepare a fresh premix of CuSO₄ and THPTA ligand. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Reaction Incubation: Combine the Probe-X and fluorophore solutions. Add the catalyst premix to initiate the reaction. A 1.1 to 1.5 molar equivalent of the fluorophore relative to Probe-X is often sufficient. The reaction is typically complete within 1-4 hours at room temperature.
-
Purification: Purify the reaction mixture using RP-HPLC as described in Protocol 1. The high specificity of the click reaction often results in cleaner reaction profiles and simpler purification.[17]
-
Product Collection and Storage: Collect, verify, and store the purified conjugate as described previously.
Characterization of the Labeled Probe
Accurate characterization is essential to ensure the quality and reproducibility of experiments using the fluorescent probe.
Table 2: Characterization Data Log for Labeled Probe-X
| Parameter | Method | Result | Purpose |
| Identity Confirmation | Mass Spectrometry (ESI-MS) | e.g., [M+H]⁺ = 789.2 m/z | Confirms the covalent attachment of one fluorophore to Probe-X. |
| Purity | Analytical RP-HPLC | e.g., >95% | Ensures the sample is free from unreacted starting materials. |
| Probe Concentration | UV-Vis Spectroscopy | e.g., 1.2 mM | Determined by measuring absorbance at the λmax of Probe-X (if applicable). |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | e.g., 0.95 | Ratio of fluorophore concentration to probe concentration. For small molecules, this should be close to 1.0. |
| Photophysical Properties | Fluorescence Spectroscopy | e.g., Ex/Em = 494/519 nm | Confirms the spectral properties of the conjugated fluorophore.[18] |
| Biological Activity | In vitro binding or cell-based assay | e.g., IC₅₀ = 15 nM | Verifies that the labeling process did not abolish the probe's intended biological function. |
Calculating the Degree of Labeling (DOL):
The DOL can be calculated from the absorbance spectrum of the purified conjugate using the Beer-Lambert law:
-
Measure the absorbance of the conjugate at the λmax of the fluorophore (A_dye) and the λmax of the probe (A_probe), if it has a distinct absorbance.
-
Calculate the concentration of the dye:
-
[Dye] = A_dye / (ε_dye × path length)
-
-
Calculate the concentration of the probe, correcting for the dye's absorbance at the probe's λmax:
-
Correction Factor (CF) = Abs_dye_at_λ_probe / Abs_dye_at_λ_dye
-
A_probe_corrected = A_probe - (A_dye × CF)
-
[Probe] = A_probe_corrected / (ε_probe × path length)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Probe]
-
Application Example: Cellular Imaging
Fluorescently labeled probes can be used to visualize their target within cells. For example, if Probe-X targets an intracellular kinase, a potential signaling pathway and imaging application could be visualized.
Caption: Hypothetical pathway showing Probe-X binding to an intracellular kinase.
References
- 1. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. wmocollege.ac.in [wmocollege.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 10. Fluorescence Fundamentals | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 12. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Rosomidnar application in CRISPR/Cas9 systems
Application Notes and Protocols for Rosomidnar in CRISPR/Cas9 Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genome editing, providing a powerful tool for precise genetic modification.[1][2] A key challenge in harnessing the full potential of this technology is controlling the cellular DNA repair pathways that are activated in response to Cas9-induced double-strand breaks (DSBs).[3] Cells primarily utilize two pathways to repair these breaks: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise gene editing when a donor template is provided.[2] The efficiency of HDR is typically low compared to NHEJ, limiting the efficacy of precise gene editing applications.[4]
This compound is an investigational small molecule designed to enhance the efficiency of CRISPR/Cas9-mediated HDR. While the precise mechanism of action is under active investigation, initial studies suggest that this compound modulates the activity of key proteins in the DNA damage response (DDR) pathway, tipping the balance in favor of HDR over NHEJ. This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9-based genome editing experiments.
Mechanism of Action (Hypothesized)
This compound is hypothesized to function by transiently inhibiting key factors in the NHEJ pathway, such as DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), while simultaneously stimulating components of the HDR pathway, such as RAD51. This dual-action approach is believed to create a cellular environment that is more permissive for the utilization of a donor template for DNA repair, thereby increasing the frequency of precise editing events.
Data Presentation
The following tables summarize the hypothetical performance of this compound in enhancing HDR efficiency in HEK293T and Jurkat cell lines.
Table 1: Dose-Response of this compound on HDR Efficiency in HEK293T Cells
| This compound Concentration (µM) | HDR Frequency (%) | Cell Viability (%) |
| 0 (DMSO control) | 5.2 ± 0.8 | 100 |
| 1 | 9.8 ± 1.2 | 98.5 |
| 5 | 18.5 ± 2.1 | 95.2 |
| 10 | 25.3 ± 2.5 | 92.1 |
| 20 | 26.1 ± 2.8 | 85.4 |
| 50 | 15.7 ± 1.9 | 65.3 |
Table 2: Effect of this compound on HDR vs. NHEJ in Jurkat Cells
| Treatment | HDR Frequency (%) | Indel Frequency (%) (NHEJ) |
| DMSO Control | 3.1 ± 0.5 | 85.4 ± 4.2 |
| This compound (10 µM) | 15.8 ± 1.7 | 72.1 ± 3.8 |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to enhance CRISPR/Cas9-mediated HDR in cultured mammalian cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T or Jurkat) in the appropriate growth medium at a density that will result in 70-80% confluency at the time of transfection.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed growth medium to the desired final concentrations.
-
Treatment: Six hours prior to transfection, replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
Protocol 2: Co-transfection of CRISPR/Cas9 Components and Donor Template
-
Complex Formation: Prepare the transfection complexes containing the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template according to the manufacturer's instructions for your chosen transfection reagent.
-
Transfection: Add the transfection complexes to the cells that have been pre-treated with this compound.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours. Maintain the presence of this compound in the culture medium throughout this period.
Protocol 3: Genomic DNA Extraction and Analysis of Editing Efficiency
-
Cell Harvesting: After the incubation period, harvest the cells and extract genomic DNA using a commercially available kit.
-
PCR Amplification: Amplify the genomic region targeted for editing using high-fidelity PCR.
-
Analysis of Editing Outcomes:
-
Next-Generation Sequencing (NGS): For the most accurate quantification of HDR and indel frequencies, analyze the PCR amplicons by NGS.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces a unique restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.
-
T7 Endonuclease I (T7E1) Assay: To estimate the total indel frequency (NHEJ), use a T7E1 assay.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in modulating DNA repair.
Caption: Experimental workflow for this compound application.
Caption: Decision-making for this compound use.
References
- 1. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule enhancers of CRISPR-induced homology-directed repair in gene therapy: A medicinal chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oligonucleotide Transfection Efficiency
Introduction to Rosomidnar and Oligonucleotide Transfection
This compound (also known as PNT2258) is a therapeutic DNA oligonucleotide that has been investigated in clinical trials for B-cell malignancies.[1] It is delivered to cells using a liposomal formulation, a common method for transfecting nucleic acids.[1] While specific transfection protocols for research applications of this compound are not publicly available, the principles of its delivery are based on established methods for oligonucleotide transfection. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to optimize the transfection efficiency of therapeutic oligonucleotides like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind transfecting oligonucleotides like this compound?
Oligonucleotide transfection involves introducing short nucleic acid fragments (like DNA or RNA) into cells. Cationic lipid-based reagents are commonly used. These positively charged lipids form complexes, often called lipoplexes, with the negatively charged backbone of the oligonucleotides. These complexes can then fuse with the cell membrane, facilitating the release of the oligonucleotide into the cytoplasm.
Q2: How does a liposomal formulation, as used for this compound, aid in delivery?
Liposomal formulations encapsulate the therapeutic oligonucleotide within a lipid bilayer. This protects the nucleic acid from degradation by nucleases in the bloodstream and interstitial fluids. The liposome's surface properties can also be modified to target specific cell types and enhance uptake.
Q3: What are the critical factors influencing oligonucleotide transfection efficiency?
Several factors can significantly impact the success of your transfection experiment:
-
Cell Health and Confluency: Healthy, actively dividing cells at an optimal confluency (typically 70-90%) are crucial for successful transfection.[2][3][4]
-
Oligonucleotide Quality: High-purity oligonucleotides are essential to avoid cellular toxicity and ensure consistent results.
-
Transfection Reagent: The choice of transfection reagent and the ratio of reagent to oligonucleotide are critical and often cell-type dependent.[2][5]
-
Serum: While some modern reagents are compatible with serum, the formation of the lipid-oligonucleotide complex is often best performed in a serum-free medium.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell density. | Ensure cells are between 70-90% confluent at the time of transfection. For some cell types, lower densities may be optimal and should be determined empirically.[2][4] |
| Incorrect transfection reagent to oligonucleotide ratio. | Optimize the ratio by performing a titration experiment. Start with the manufacturer's recommended ratio and test several concentrations above and below this point.[2] | |
| Presence of inhibitors during complex formation. | Prepare the lipid-oligonucleotide complexes in a serum-free medium. High concentrations of phosphate or certain sulfates can also inhibit complex formation.[5] | |
| Poor quality or degraded oligonucleotide. | Use highly purified oligonucleotides. Store them as recommended to prevent degradation. | |
| High Cell Toxicity/Death | Transfection reagent concentration is too high. | Reduce the amount of transfection reagent. High concentrations of cationic lipids can be toxic to cells.[5] |
| Oligonucleotide concentration is too high. | Lower the concentration of the oligonucleotide. High concentrations of nucleic acids can induce cellular stress and apoptosis. | |
| Cells were not healthy at the time of transfection. | Use cells with high viability (>90%) and within a low passage number. Allow cells to recover adequately after passaging before transfection.[3] | |
| Inconsistent Results | Variation in cell confluency between experiments. | Maintain a consistent cell plating density and transfection schedule.[2] |
| Inconsistent formation of transfection complexes. | Ensure thorough but gentle mixing of the lipid and oligonucleotide. Incubate for the recommended time to allow for stable complex formation.[2][6] | |
| Changes in cell culture conditions. | Use the same media, serum, and supplements for all related experiments. |
Experimental Protocols & Data
General Protocol for Lipid-Mediated Oligonucleotide Transfection
This protocol provides a general framework. For optimal results, always refer to the specific instructions provided with your transfection reagent. The following example is for a 24-well plate format.
Materials:
-
High-quality DNA oligonucleotide (e.g., a research-grade analog of this compound)
-
Cationic lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
Appropriate cell culture medium with serum
-
Cells plated in a 24-well plate
Procedure:
-
Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Oligonucleotide Solution: In a sterile microcentrifuge tube, dilute your DNA oligonucleotide in serum-free medium. Mix gently.
-
Preparation of Lipid Reagent Solution: In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[6]
-
Formation of Lipid-Oligonucleotide Complexes: Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.[6]
-
Transfection: Add the lipid-oligonucleotide complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for the desired downstream effect (e.g., target gene knockdown, protein expression changes, or cell viability).
Quantitative Data: Optimizing Transfection Conditions
The optimal conditions for oligonucleotide transfection vary significantly between cell lines. The following table provides example starting points for optimization.
| Cell Line | Transfection Reagent | Oligonucleotide Concentration (Final) | Reagent to Oligo Ratio (µL:µg) | Typical Efficiency |
| HEK293 | Lipofectamine™ 3000 | 25 - 50 nM | 1.5 : 1 | > 90% |
| HeLa | Lipofectamine™ RNAiMAX | 20 - 40 nM | 1 : 1 | > 85% |
| A549 | FuGENE® HD | 50 - 100 nM | 3 : 1 | ~70-80% |
| MCF-7 | DharmaFECT™ 1 | 50 - 100 nM | 2.5 : 1 | ~60-75% |
| Jurkat (Suspension) | Lipofectamine™ 3000 | 100 - 200 nM | 2 : 1 | ~50-70% |
Note: These values are illustrative and should be optimized for your specific experimental conditions.
Visualizations: Workflows and Pathways
Caption: A simplified workflow for lipid-mediated transfection of oligonucleotides.
Caption: General signaling pathway for an antisense oligonucleotide therapeutic.
References
- 1. This compound liposomal (PNT2258) / GSK [delta.larvol.com]
- 2. Polynucleotides in Aesthetic Medicine: A Review of Current Practices and Perceived Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of transfection effectiveness using fluorescein-labelled oligonucleotides and various liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting Rosomidnar off-target effects
Technical Support Center: Rosomidnar
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed after this compound treatment is different from the phenotype seen when the target protein is knocked down or knocked out using genetic methods like CRISPR-Cas9.[1]
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Unusual Dose-Response Curve: The dose-response curve is not monophasic or shows effects at concentrations that are inconsistent with the known binding affinity for the primary target.
-
Unexpected Cellular Phenotypes: The observed cellular effects are difficult to rationalize based on the known function of the intended target.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects requires a multi-pronged approach that combines pharmacological, genetic, and proteomic validation methods. Key strategies include performing control experiments with structurally related but inactive molecules, comparing results with genetic perturbations of the target, and conducting unbiased screens to identify all cellular targets of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results with this compound treatment.
If you are observing unexpected results, it is crucial to systematically investigate whether these are due to off-target effects.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Issue 2: Determining the optimal concentration of this compound to minimize off-target effects.
Using the lowest effective concentration of this compound is key to minimizing off-target binding.
Recommended Experimental Approaches
| Experiment | Objective | Expected Outcome |
| Dose-Response Curve | To identify the EC50/IC50 for the on-target effect. | A sigmoidal curve indicating the concentration range for the desired biological effect. |
| Cell Viability Assay | To determine the concentration at which this compound becomes cytotoxic. | Identification of the maximum non-toxic concentration to use in subsequent experiments. |
Key Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design: Design two to three unique guide RNAs (gRNAs) targeting the gene of interest to avoid off-target effects from the CRISPR machinery itself.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the cell line of interest.
-
Selection & Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Validation of Knockout: Confirm the knockout of the target protein via Western Blot or qPCR.
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the knockout cell lines and compare the results to those obtained with this compound treatment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target in a cellular context.
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Strategies for Off-Target Identification
If the initial troubleshooting suggests that the observed effects of this compound are indeed off-target, several unbiased and high-throughput methods can be employed to identify these unintended interactions.
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways of this compound.
Advanced Methods for Off-Target Profiling
| Method | Principle | Application |
| Chemical Proteomics | Uses chemical probes to enrich and identify proteins that bind to this compound from cell lysates.[2] | Unbiased identification of direct binding partners. |
| Activity-Based Protein Profiling (ABPP) | Employs activity-based probes to covalently label active sites of specific enzyme families, which can be competed off by this compound.[2] | Identifies off-targets within specific enzyme classes. |
| Compound-Centric Chemical Proteomics (CCCP) | An unbiased approach to interrogate drug targets, regardless of enzymatic functions.[2] | Broader screening for off-targets without bias towards enzyme families. |
| In-silico Profiling | Computational methods that predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known targets.[3][4] | Cost-effective initial screening to generate hypotheses for experimental validation. |
| High-Throughput Screening (HTS) | Screening this compound against large panels of purified proteins (e.g., kinases) to empirically determine its selectivity profile.[5] | Provides quantitative data on the potency of this compound against a wide range of potential off-targets. |
Experimental Workflow for Off-Target Identification
Caption: Workflow for the identification and validation of this compound off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Reducing Rosomidnar-induced cytotoxicity
Welcome to the technical support center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating this compound-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive kinase inhibitor that selectively targets Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1][2][3] By inhibiting this pathway, this compound is designed to suppress the growth and survival of cancer cells. However, this inhibition can also affect normal cells, leading to potential cytotoxicity.[4]
Q2: Why am I observing significant cytotoxicity in my non-cancerous cell lines treated with this compound?
While this compound is designed to target cancer cells, the PI3K/Akt pathway is also essential for the survival of normal cells.[5] Inhibition of this pathway can disrupt normal cellular processes and trigger apoptosis, leading to cytotoxicity.[1][4] Off-target effects, although minimized in the design of this compound, can also contribute to toxicity.[6][7][8]
Q3: What are the typical signs of this compound-induced cytotoxicity?
Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis, such as caspase activation and DNA fragmentation.[9][10]
Q4: What strategies can I employ to reduce this compound-induced cytotoxicity in my experiments?
Several strategies can be implemented to mitigate cytotoxicity:
-
Dose Optimization: Titrate this compound to the lowest effective concentration that still achieves the desired on-target effect.[6]
-
Time-Course Experiments: Determine the optimal treatment duration to minimize exposure while still observing the desired biological outcome.
-
Co-treatment with Antioxidants: this compound-induced cytotoxicity can be exacerbated by oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[11][12][13][14]
-
Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum deprivation can increase cellular stress and sensitivity to drug treatment.[15]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique.[15] |
| Uneven Drug Distribution | Mix gently but thoroughly after adding this compound to each well. |
| Edge Effects | To mitigate evaporation and temperature fluctuations, fill the perimeter wells of the microplate with sterile PBS or medium without cells and exclude them from your analysis.[15] |
| Bubbles in Wells | Avoid introducing bubbles during pipetting. If present, remove them with a sterile pipette tip before taking readings.[10][16] |
Issue 2: High background in TUNEL assay for apoptosis.
| Possible Cause | Solution |
| Excessive Enzyme Concentration | Optimize the concentration of Terminal deoxynucleotidyl Transferase (TdT) enzyme. High concentrations can lead to non-specific labeling.[17][18] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound reagents. Using PBS with 0.05% Tween 20 can improve washing efficiency.[17][19] |
| Autofluorescence | Include a negative control (no TdT enzyme) to assess the level of autofluorescence. If high, consider using an anti-fade mounting medium or a fluorophore with a different emission spectrum.[17] |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma, as it can cause DNA fragmentation and lead to false positives.[17][18] |
Issue 3: Discrepancy between biochemical IC50 and cell-based potency.
| Possible Cause | Solution |
| High Intracellular ATP | Biochemical assays are often run at low ATP concentrations. The high ATP levels in cells can compete with this compound, reducing its apparent potency.[6] |
| Efflux Pump Activity | Your cell line may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, lowering its intracellular concentration. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help diagnose this issue.[6] |
| Low Target Expression | Confirm the expression and activity (phosphorylation status) of PI3K and Akt in your cell model using techniques like Western blotting.[6] |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of an antioxidant, N-acetylcysteine (NAC), on this compound-induced cytotoxicity in a non-cancerous cell line (e.g., HEK293).
| Treatment Group | This compound (µM) | NAC (mM) | Cell Viability (%) (MTS Assay) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound | 10 | 0 | 45 ± 4.1 | 4.5 ± 0.3 |
| This compound + NAC | 10 | 1 | 68 ± 3.9 | 2.8 ± 0.2 |
| This compound + NAC | 10 | 5 | 85 ± 4.5 | 1.5 ± 0.1 |
| NAC only | 0 | 5 | 98 ± 5.0 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound with and without NAC. Replace the medium in the wells with 100 µL of medium containing the treatments. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[22][23][24]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[22][23][24]
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[9][25]
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.[9]
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).[9][26]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[9]
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[9]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 12. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. genscript.com [genscript.com]
- 19. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. caspase3 assay [assay-protocol.com]
- 26. media.cellsignal.com [media.cellsignal.com]
How to improve Rosomidnar stability in serum
Welcome to the Technical Support Center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of this compound in serum during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows rapid degradation in serum. What are the potential causes?
A1: Rapid degradation of this compound in serum can be attributed to several factors. The primary causes are typically enzymatic degradation by proteases and other metabolic enzymes present in serum. Additionally, the physiological pH of serum (around 7.4) and temperature (37°C) can accelerate chemical degradation pathways such as hydrolysis and oxidation.[1][2][3][4]
Q2: How can I experimentally confirm the cause of this compound's instability?
A2: A systematic approach can help identify the root cause of degradation. We recommend conducting a series of stability studies under different conditions. For instance, comparing the degradation rate in standard serum to heat-inactivated serum can indicate the contribution of enzymatic activity. Similarly, evaluating stability at different pH levels and temperatures can reveal chemical sensitivities.[5]
Q3: What are the main strategies to improve the serum stability of this compound?
A3: There are three main strategic pillars for enhancing the serum stability of this compound:
-
Structural Modification: Altering the chemical structure of this compound can protect it from enzymatic cleavage or chemical degradation. This could involve creating a prodrug that releases the active molecule at the target site or modifying labile functional groups.[1][5]
-
Formulation Strategies: Encapsulating this compound within delivery systems like liposomes or polymeric nanoparticles can shield it from the serum environment.[1][5][6] The use of excipients such as antioxidants and chelators can also prevent oxidative degradation.[2][6]
-
Co-administration with Inhibitors: In an experimental context, the inclusion of broad-spectrum enzyme inhibitors can help identify the specific enzymes responsible for degradation and improve stability.[1][5]
Troubleshooting Guides
Issue: this compound Degrades Too Quickly in In Vitro Serum Stability Assays
Troubleshooting Steps:
-
Verify Experimental Conditions: Ensure that the serum used is of high quality and has been stored correctly. Confirm that the incubation temperature and pH are appropriate for the experiment.[2][3]
-
Assess Enzymatic vs. Chemical Degradation: Run parallel experiments with heat-inactivated serum (56°C for 30 minutes) to denature enzymes. A significant decrease in degradation in the heat-inactivated serum points to enzymatic degradation as the primary cause.
-
Optimize Formulation: If enzymatic degradation is not the main issue, consider if the formulation of this compound is contributing to instability. Experiment with different solubilizing agents or excipients that may enhance stability.[2][6]
Issue: High Variability in this compound Stability Between Serum Batches
Troubleshooting Steps:
-
Standardize Serum Source: Different serum batches can have varying levels of enzymatic activity. If possible, use a pooled serum from multiple donors to average out these differences.[5]
-
Control Sample Handling: Ensure consistent and standardized protocols for sample collection, storage, and processing to minimize variability.[5]
-
Validate Analytical Method: A validated and robust analytical method (e.g., LC-MS/MS) is crucial for accurate quantification. Ensure the method has been assessed for precision, accuracy, and linearity.[5]
Data Presentation
The following table summarizes hypothetical data from a study investigating different strategies to improve this compound's half-life in human serum.
| Strategy | This compound Concentration (µM) | Half-life (hours) | Fold Improvement |
| Unmodified this compound | 10 | 0.5 | 1.0 |
| This compound + Enzyme Inhibitor Cocktail | 10 | 2.5 | 5.0 |
| Liposomal Formulation of this compound | 10 | 8.0 | 16.0 |
| PEGylated this compound | 10 | 12.0 | 24.0 |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in serum.
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Human serum (fresh or stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS or other appropriate analytical instrument
Procedure:
-
Pre-warm the human serum to 37°C.
-
Spike this compound from the stock solution into the pre-warmed serum to achieve the desired final concentration (e.g., 1 µM).
-
Immediately collect a sample at t=0 by transferring an aliquot of the mixture into the quenching solution.
-
Incubate the remaining serum mixture at 37°C.
-
Collect samples at various time points (e.g., 15, 30, 60, 120, and 240 minutes) by transferring aliquots into the quenching solution.
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Analyze the supernatant using a validated analytical method to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life of this compound by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.[5]
Visualizations
Below are diagrams illustrating key concepts and workflows for improving this compound stability.
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Hypothetical degradation pathway and intervention points.
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
Rosomidnar In Vivo Technical Support Center
As an AI assistant, I have created a technical support center for a hypothetical oligonucleotide therapeutic named Rosomidnar , based on your request. Information regarding a publicly documented drug with this name is unavailable. Therefore, this guide addresses the common in vivo delivery challenges associated with oligonucleotide-based therapies, using "this compound" as a representative example. The data and protocols provided are illustrative and based on established methodologies for this class of drugs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational oligonucleotide therapeutic, this compound, in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with this compound.
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility and formulation instability are common issues for oligonucleotide therapeutics. Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. Oligonucleotides often require specific pH and salt concentrations for optimal solubility.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3] Consider the following approaches, summarized in the table below.
-
Particle Size Reduction: While less common for oligonucleotides which are typically in solution, ensuring no aggregation is critical. Aggregation can be assessed by dynamic light scattering (DLS).
-
Q2: I'm observing high variability in efficacy or pharmacokinetic (PK) profiles between animals in the same cohort. What could be the cause?
A2: High variability can stem from several factors, from inconsistent formulation and dosing to inherent biological differences among animals.
-
Troubleshooting Steps:
-
Inconsistent Dosing: Ensure precise and consistent administration of the compound. Normalize the dose to the body weight of each animal.
-
Formulation Instability: Prepare the formulation fresh before each experiment and visually inspect for any precipitation or cloudiness before administration.
-
Biological Variability: Increase the number of animals per group to improve statistical power and account for natural biological differences.
-
Metabolic Instability: Oligonucleotides can be rapidly degraded by nucleases in the blood and tissues.[4] Consider formulation strategies that protect this compound from degradation, such as lipid nanoparticle (LNP) encapsulation or chemical modifications to the oligonucleotide backbone.
-
Q3: this compound shows good in vitro efficacy, but I'm not seeing the expected therapeutic effect in vivo. What are the likely reasons?
A3: A discrepancy between in vitro and in vivo results often points to challenges in drug delivery and bioavailability.
-
Troubleshooting Steps:
-
Poor Bioavailability/Permeability: Insufficient compound reaching the target tissue and cells is a primary concern.[5][6] Consider alternative routes of administration (e.g., intravenous vs. subcutaneous) or advanced delivery systems to improve tissue targeting.
-
Rapid Clearance: this compound may be cleared from circulation too quickly to exert its therapeutic effect. Investigate the pharmacokinetic profile to determine the half-life. Strategies to extend half-life include PEGylation or encapsulation in nanoparticles.
-
Off-Target Effects: The compound may be accumulating in non-target tissues, leading to reduced concentration at the site of action and potential toxicity. Biodistribution studies can help to assess tissue accumulation.
-
Q4: I'm observing signs of toxicity or an immune response in my animal models. How can I mitigate these effects?
A4: Toxicity and immunogenicity are significant hurdles for oligonucleotide therapeutics.[7]
-
Troubleshooting Steps:
-
Dose-Dependent Toxicity: Reduce the dose to determine if the toxicity is dose-dependent.
-
Immunogenicity: Certain oligonucleotide sequences or delivery vehicles can trigger an immune response. Assess inflammatory markers in treated animals. Modifying the oligonucleotide sequence or using less immunogenic delivery systems can help.
-
Off-Target Toxicity: Conduct a thorough literature search for known off-target liabilities of similar oligonucleotide compounds. In vitro screening against a panel of related targets can assess selectivity.
-
Data Presentation: Formulation Strategies
The following table summarizes common formulation strategies to overcome solubility and stability challenges for oligonucleotide therapeutics like this compound.
| Strategy | Description | Advantages | Disadvantages |
| pH Modification | Adjusting the pH of the formulation vehicle to enhance the solubility of ionizable compounds.[3] | Simple and cost-effective. | Risk of precipitation if the pH changes upon injection in vivo. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG400) to dissolve the compound before diluting in an aqueous vehicle.[3] | Effective for many hydrophobic compounds. | Can cause toxicity at high concentrations. Potential for precipitation upon dilution. |
| Lipid-Based Delivery (e.g., LNPs) | Encapsulating the oligonucleotide in lipid nanoparticles to protect it from degradation and facilitate cellular uptake.[1][3] | Protects against nuclease degradation, can improve tissue targeting, and enhances cellular uptake. | More complex to manufacture, potential for immunogenicity. |
| Polymer Conjugation (e.g., PEGylation) | Covalently attaching polyethylene glycol (PEG) chains to the oligonucleotide. | Increases hydrodynamic size, extending circulation half-life and reducing renal clearance. Can shield from nuclease degradation. | May reduce binding affinity to the target. Potential for anti-PEG antibodies. |
| Cyclodextrin Complexation | Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[5] | Improves solubility and can enhance stability. | May not be suitable for all oligonucleotide structures. |
Experimental Protocols
Protocol 1: Preparation of a Lipid Nanoparticle (LNP) Formulation for this compound
This protocol provides a general method for encapsulating this compound in LNPs for improved in vivo delivery.
Materials:
-
This compound (as a stock solution in RNase-free water)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Aqueous Phase: Dilute the this compound stock solution in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the this compound-buffer solution into another.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs, encapsulating the this compound.
-
Buffer Exchange and Concentration: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. Concentrate the formulation using a centrifugal filter device.
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
Assess the zeta potential of the LNPs.
-
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm syringe filter before in vivo administration.
Protocol 2: General Protocol for In Vivo Administration of a Research Compound (Example)
Materials:
-
This compound formulation (prepared as above)
-
Sterile syringes and needles appropriate for the route of administration
-
Animal model (e.g., mice)
Procedure:
-
Compound Preparation: Based on the desired dose and the weight of the animals, calculate the required volume of the this compound formulation.
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Administer the this compound formulation via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Administer vehicle alone to the control group.
-
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor relevant efficacy endpoints at predetermined time points.
-
Sample Collection and Analysis: At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis. Analyze the samples to determine the concentration of this compound and its effect on the target pathway.
Visualizations
Caption: Experimental workflow for this compound LNP formulation and in vivo testing.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Rosomidnar degradation by nucleases
Welcome to the technical support center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound by nucleases during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to nuclease degradation?
This compound is a novel RNA-based therapeutic agent. Like other RNA molecules, its phosphodiester backbone is vulnerable to cleavage by nucleases (RNases), which are ubiquitous enzymes that degrade RNA.[1][2] This degradation can compromise the integrity and efficacy of this compound in your experiments.
Q2: What are the primary sources of nuclease contamination in the lab?
Nuclease contamination is a common issue in laboratory settings. Key sources include:
-
Environmental exposure: Nucleases are present on skin, in dust, and on many laboratory surfaces.[3]
-
Reagents and equipment: Improperly sterilized solutions, pipette tips, and tubes can introduce nucleases.[4][5]
-
Biological samples: Cell lysates and other biological materials naturally contain endogenous nucleases.
Q3: How can I detect nuclease contamination in my this compound samples?
Nuclease activity can be detected through several methods:
-
Gel electrophoresis: Running your this compound sample on a denaturing polyacrylamide gel can reveal degradation products as smears or smaller bands.[6][7]
-
Fluorescence-based assays: These assays utilize a fluorescently labeled RNA probe that emits a signal upon degradation by nucleases.[8][9][10]
-
Real-time monitoring: Specialized kits allow for the real-time measurement of nuclease activity.[8][11]
Q4: What are the immediate steps to take if I suspect this compound degradation?
If you observe smearing on a gel or other indicators of degradation, it is crucial to act quickly.
-
Immediately halt the experiment to prevent further sample loss.
-
Store your samples at -80°C to minimize further enzymatic activity.[12][13]
-
Review your experimental protocol and lab practices to identify potential sources of nuclease contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: this compound shows significant degradation on a gel after isolation.
| Possible Cause | Recommended Solution |
| Nuclease contamination of work environment. | Decontaminate your workbench, pipettes, and other equipment with an RNase-deactivating solution.[12] Always wear gloves and change them frequently.[4][12] |
| Contaminated reagents or consumables. | Use certified nuclease-free water, buffers, pipette tips, and tubes for all experiments involving this compound.[5][13] |
| Inefficient inactivation of endogenous nucleases during sample lysis. | Ensure your lysis buffer contains a strong denaturant (e.g., guanidine isothiocyanate) and consider adding a proteinase K digestion step to degrade nucleases.[14] For tissues rich in nucleases, the addition of a commercial RNase inhibitor to the lysis buffer is recommended.[4] |
| Improper sample storage. | Immediately after collection, either snap-freeze samples in liquid nitrogen or store them in an RNA stabilization solution.[4][14] For long-term storage, keep purified this compound at -80°C.[5][12] |
Problem 2: Inconsistent results in functional assays using this compound.
| Possible Cause | Recommended Solution |
| Partial degradation of this compound. | Even minor degradation can affect the functional activity of this compound. It is advisable to assess the integrity of your this compound stock using gel electrophoresis before each experiment. |
| Repeated freeze-thaw cycles. | Aliquot this compound into single-use volumes to avoid repeated freezing and thawing, which can lead to RNA degradation.[15] |
| Presence of mycoplasma in cell cultures. | Mycoplasma contamination is a known source of nucleases that can degrade even chemically modified RNA molecules.[7][16] Regularly test your cell lines for mycoplasma. |
Strategies for Preventing this compound Degradation
Proactive measures are the most effective way to protect your this compound samples. Below are key strategies, including chemical modifications and the use of inhibitors.
Chemical Modifications of this compound
To enhance the stability of this compound against nucleases, several chemical modifications can be incorporated during its synthesis.[17]
| Modification | Mechanism of Protection | Considerations |
| Phosphorothioate (PS) Bonds | A non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom, making the linkage more resistant to nuclease cleavage.[18][19] | Can increase toxicity and may affect binding affinity. Often applied to the first few nucleotides at the 5' and 3' ends.[18] |
| 2'-O-Methyl (2'-OMe) Modification | The addition of a methyl group to the 2' position of the ribose sugar sterically hinders nuclease access.[7][18] | Increases thermal stability and nuclease resistance.[18] RNA completely modified with 2'-O-methyl groups has shown high resistance to degradation.[7][16] |
| 2'-Fluoro (2'-F) Modification | The substitution of the 2'-hydroxyl group with a fluorine atom provides significant resistance to nuclease degradation.[7] | Commonly used in RNA aptamers and siRNAs to enhance stability.[7] |
| 3' Inverted Deoxythymidine (dT) | The incorporation of an inverted dT at the 3' end creates a 3'-3' linkage that blocks the activity of 3' exonucleases.[18] | A simple and effective method for preventing degradation from the 3' end. |
Experimental Protocols
Protocol 1: Assessing this compound Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To visualize the integrity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
Nuclease-free water
-
Denaturing gel loading buffer (e.g., formamide-based)
-
5% acrylamide/8 M urea gel[6]
-
TBE buffer (Tris/Borate/EDTA)
-
Gel electrophoresis apparatus
-
Staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare your this compound sample by diluting it in nuclease-free water to the desired concentration.
-
Add an equal volume of denaturing gel loading buffer to your sample.[6]
-
Heat the sample at 95°C for 2-3 minutes to denature any secondary structures.[6]
-
Assemble the PAGE gel in the electrophoresis apparatus and fill the reservoirs with TBE buffer.
-
Load the denatured this compound sample into a well of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
Carefully remove the gel and stain it with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system. Intact this compound should appear as a sharp, single band. Degradation will be indicated by smearing or the presence of lower molecular weight bands.
Protocol 2: Quantitative Nuclease Activity Assay using a Fluorescence-Based Method
Objective: To quantify the level of nuclease activity in a solution or sample.
Materials:
-
Test sample (e.g., buffer, cell lysate)
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM, 3'-quencher oligonucleotide)
-
Reaction buffer (optimized for the specific nuclease if known, otherwise a general-purpose buffer)
-
Nuclease-free water
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission ~485/520 nm)[10]
-
Nuclease-free microplates
Procedure:
-
Prepare a standard curve using a known concentration of a standard nuclease (e.g., RNase A).
-
In a nuclease-free microplate, prepare the reaction mixture containing the reaction buffer and the fluorescently labeled RNA substrate.
-
Add your test sample to the designated wells. Include a negative control (nuclease-free water) and positive controls (nuclease standards).
-
Place the microplate in the reader, pre-heated to the optimal temperature for the nuclease (typically 37°C).[11]
-
Monitor the increase in fluorescence over time in real-time. Nuclease activity will cleave the substrate, separating the fluorophore from the quencher and resulting in an increased fluorescent signal.[7]
-
Calculate the rate of fluorescence increase for each sample.
-
Determine the nuclease activity in your test sample by comparing its rate to the standard curve.
Diagrams
References
- 1. frontiersin.org [frontiersin.org]
- 2. RNA-based therapeutics for the treatment of blood disorders: A review and an overview - Journal of Hematology and Allied Sciences [jhas-bsh.com]
- 3. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. neb.com [neb.com]
- 6. Nuclease and Protease Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [en.bio-protocol.org]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [bio-protocol.org]
- 12. mpbio.com [mpbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. zymoresearch.com [zymoresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA-based Therapeutics- Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. Advances in RNA-based therapeutics: current breakthroughs, clinical translation, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Rosomidnar aggregation issues and solutions
Technical Support Center: Rosomidnar
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a novel recombinant monoclonal antibody designed to target and inhibit the pro-inflammatory TN-alpha signaling pathway, which is implicated in a range of autoimmune disorders. Aggregation of this compound can compromise its therapeutic efficacy and potentially lead to adverse immunogenic responses.[1][2]
Q2: What are the common causes of this compound aggregation?
A: this compound aggregation can be triggered by various physical and chemical stressors.[1][3] Key factors include:
-
Temperature Stress: Exposure to elevated temperatures or repeated freeze-thaw cycles can destabilize the protein.[1][3][4]
-
pH and Buffer Conditions: The stability of this compound is highly dependent on the pH and ionic strength of the buffer. Aggregation is more likely to occur if the buffer's pH is close to this compound's isoelectric point (pI).[3][5]
-
High Concentration: At high concentrations, the probability of intermolecular interactions that lead to aggregation increases.[3][6]
-
Mechanical Stress: Agitation, shearing during filtration, and pumping can induce partial unfolding and subsequent aggregation.[1][7]
-
Surface Interactions: this compound can adsorb to interfaces such as air-water or container surfaces (glass, plastic), leading to denaturation and aggregation.[8]
-
Chemical Modifications: Oxidation or deamidation of amino acid residues can alter the protein's structure and promote aggregation.[5][9]
Q3: How can I detect and quantify this compound aggregation?
A: Several analytical techniques are recommended for detecting and quantifying this compound aggregates. The primary methods are:
-
Size-Exclusion Chromatography (SEC): This is the standard method for separating and quantifying soluble aggregates like dimers and higher-order oligomers.[10][11][12][13][14]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive technique used to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[15][16][17][18][19]
-
Visual Inspection: The simplest method is to check for visible particulates or cloudiness in the solution.[6]
Q4: What is the potential impact of this compound aggregation on my experiments?
A: Protein aggregation can significantly affect experimental outcomes.[6] It can lead to a loss of biological activity, introduce artifacts in assays, and compromise the safety and efficacy of the therapeutic.[2][7] Aggregates can also trigger an immune response in preclinical and clinical studies.[7]
Troubleshooting Guides
Issue 1: Visible Precipitates or Cloudiness Observed in this compound Solution
-
Possible Cause: Severe aggregation due to inappropriate buffer conditions, temperature stress, or high concentration.
-
Troubleshooting Steps:
-
Centrifuge the Sample: Spin the sample at high speed (e.g., 14,000 x g for 10 minutes) to pellet the insoluble aggregates.[15] Use the supernatant for further analysis, but note that the effective concentration will be lower.
-
Verify Buffer Composition: Ensure the buffer pH is at least one unit away from this compound's pI. Check the ionic strength; sometimes adjusting the salt concentration can improve solubility.[3][6]
-
Optimize Storage Conditions: Store this compound at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
-
Dilute the Sample: If working with high concentrations, try diluting the sample to see if the precipitation resolves.[6]
-
Issue 2: High Percentage of Aggregates Detected by SEC
-
Possible Cause: Formation of soluble, non-covalent aggregates due to suboptimal formulation or handling.
-
Troubleshooting Steps:
-
Formulation Optimization with Excipients: The addition of stabilizing excipients can prevent aggregation. Screen different types and concentrations of excipients to find the optimal formulation.[8][20][21]
-
Minimize Mechanical Stress: Handle the solution gently. Use low-shear pumps and avoid vigorous vortexing. When filtering, use a compatible membrane with an appropriate pore size.
-
Add a Reducing Agent: If aggregation is suspected to be caused by the formation of non-native disulfide bonds, consider adding a reducing agent like DTT or TCEP to your buffers.[22]
-
Consider a Different Construct: If aggregation persists, a slightly different protein construct (e.g., with or without a purification tag) might exhibit better stability.[22]
-
Data Presentation: Formulation Optimization
The following table summarizes the effect of different excipients on this compound aggregation as measured by SEC after 7 days of incubation at 40°C.
| Formulation Buffer (pH 6.0) | Excipient | Concentration | % Monomer | % Aggregate |
| 20 mM Histidine | None (Control) | - | 92.5% | 7.5% |
| 20 mM Histidine | Sucrose | 250 mM | 97.8% | 2.2% |
| 20 mM Histidine | Arginine | 150 mM | 96.5% | 3.5% |
| 20 mM Histidine | Polysorbate 80 | 0.02% (w/v) | 98.2% | 1.8% |
| 20 mM Histidine | Sucrose + Polysorbate 80 | 250 mM + 0.02% | 99.1% | 0.9% |
Experimental Protocols
Protocol 1: Quantification of this compound Aggregates using Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate forms of this compound.
Methodology:
-
System Preparation: Use a biocompatible UHPLC or HPLC system equipped with a UV detector.[14] Equilibrate a suitable SEC column (e.g., silica-based with a diol hydrophilic layer, 300 Å pore size) with the mobile phase.[10]
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The salt is crucial to prevent secondary electrostatic interactions with the column matrix.[11]
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if any visible particulates are present.
-
Injection and Run: Inject 10-20 µL of the prepared sample. Run the chromatography at a flow rate of 0.5 mL/min for 30 minutes.
-
Data Analysis: Monitor the absorbance at 280 nm. Identify the peaks corresponding to the aggregate, monomer, and any fragments based on their elution times (larger molecules elute first).[10] Calculate the percentage of each species by integrating the peak areas.
Protocol 2: Analysis of this compound Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and assess the polydispersity of this compound in solution, providing a rapid screen for aggregation.
Methodology:
-
Sample Preparation: Centrifuge the this compound sample at 10,000 x g for 10 minutes to remove large, insoluble aggregates.[15]
-
Concentration: Ensure the protein concentration is appropriate for DLS measurements, typically 0.2-1.0 mg/mL.[15]
-
Measurement: Transfer the clarified sample to a clean cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument to acquire data at a constant temperature (e.g., 25°C). The instrument's software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[19]
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).[19] A low PDI value (<0.2) indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.
Visualizations
Hypothetical Signaling Pathway for this compound
References
- 1. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 2. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. leukocare.com [leukocare.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. pubs.aip.org [pubs.aip.org]
- 17. news-medical.net [news-medical.net]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Tackling Protein Aggregation in Biopharmaceuticals: A Deep Dive into Mechanisms, Analytical Methods, and Mitigation Strategies - Learnova [learnova.io]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
Minimizing immune response to Rosomidnar
Technical Support Center: Rosomidnar
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the immune response to this compound during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to an immune response against this compound?
The development of an immune response, characterized by the formation of anti-drug antibodies (ADAs), is a complex process. For this compound, a humanized monoclonal antibody, several factors can contribute. These include the presence of non-human sequences in the complementarity-determining regions (CDRs), post-translational modifications, and the formation of aggregates during manufacturing or storage. Patient-specific factors, such as their underlying disease and genetic background, can also play a significant role.
Q2: What are the potential clinical consequences of an immune response to this compound?
The presence of ADAs can have several clinical consequences. Neutralizing antibodies (NAbs) can bind to the antigen-binding site of this compound, sterically hindering its interaction with its target and potentially reducing efficacy. Even non-neutralizing antibodies can form immune complexes with this compound, leading to accelerated clearance of the drug from circulation, which also diminishes its therapeutic effect. In rare cases, these immune complexes can deposit in tissues and cause adverse events.
Q3: How can I detect and quantify the anti-Rosomidnar antibody response in my samples?
The most common method for detecting and quantifying ADAs is a tiered approach using immunoassays. This typically starts with a sensitive screening assay, such as an enzyme-linked immunosorbent assay (ELISA), to identify positive samples. Positive samples are then confirmed in a confirmatory assay that includes a step to demonstrate specific binding to this compound. Confirmed positive samples are then further characterized to determine the titer of the ADAs and to assess their neutralizing capacity using a cell-based bioassay.
Q4: Are there different formulations of this compound available to potentially reduce immunogenicity?
Yes, several formulations have been evaluated to minimize the potential for immunogenicity. These formulations focus on reducing protein aggregation and oxidation, which are known to be key drivers of an immune response. The table below summarizes the immunogenicity data from a head-to-head comparison of three different this compound formulations in a pre-clinical model.
Data Presentation: Comparison of this compound Formulations
| Formulation | Key Excipients | Aggregation Level (%) (Post-Stress) | ADA Incidence (%) (In Vivo Model) | Mean ADA Titer (In Vivo Model) |
| This compound-F1 | Polysorbate 80, Sucrose | 5.8 | 35 | 1:1200 |
| This compound-F2 | Poloxamer 188, Trehalose | 2.1 | 15 | 1:400 |
| This compound-F3 | HP-β-CD, Arginine | 1.5 | 12 | 1:250 |
Troubleshooting Guides
Issue 1: High background noise in the anti-Rosomidnar ADA ELISA.
-
Possible Cause 1: Insufficient Blocking. The blocking buffer may not be effectively preventing non-specific binding to the plate.
-
Solution: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).
-
-
Possible Cause 2: Inadequate Washing. Residual unbound reagents can lead to a high background signal.
-
Solution: Increase the number of wash steps or the volume of wash buffer between each incubation step. Ensure that the washing is vigorous enough to remove unbound material without dislodging the coated antigen.
-
-
Possible Cause 3: Cross-reactivity of secondary antibody. The secondary antibody may be binding non-specifically to other components in the assay.
-
Solution: Run a control with the secondary antibody alone to check for non-specific binding. If this is the case, consider using a pre-adsorbed secondary antibody or one from a different host species.
-
Issue 2: Inconsistent results in the neutralizing antibody (NAb) cell-based assay.
-
Possible Cause 1: Cell Viability and Passage Number. The health and passage number of the cells used in the assay can significantly impact their responsiveness.
-
Solution: Ensure that cells are healthy and within a consistent, low passage number range for all experiments. Regularly check cell viability using a method like trypan blue exclusion.
-
-
Possible Cause 2: Matrix Effects. Components in the serum or plasma samples may be interfering with the assay readout.
-
Solution: Perform spike-recovery experiments to assess for matrix effects. If interference is observed, it may be necessary to dilute the samples or use a sample pre-treatment step.
-
-
Possible Cause 3: Variability in critical reagents. The lot-to-lot variability of reagents such as this compound, the target ligand, or the detection antibody can lead to inconsistent results.
-
Solution: Qualify new lots of critical reagents by running them in parallel with the old lot to ensure consistent performance.
-
Experimental Protocols
Protocol 1: Screening for Anti-Rosomidnar Antibodies using a Bridging ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 2 µg/mL biotinylated this compound in coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL/well of patient serum samples (diluted 1:100 in assay buffer) and controls (positive and negative) to the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of 2 µg/mL horseradish peroxidase (HRP)-conjugated this compound and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 300 µL/well of wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway of Inflammakin-7 and the neutralizing action of this compound.
Caption: Tiered workflow for the detection and characterization of anti-Rosomidnar antibodies.
Technical Support Center: Rosomidnar Purification and Quality Control
Welcome to the technical support center for Rosomidnar, a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the tyrosine kinase JAK3. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and quality control of this compound.
Frequently Asked Questions (FAQs)
Purification FAQs
Q1: What is the recommended initial purification strategy for this compound from a crude synthetic reaction mixture?
A1: For initial purification of this compound, we recommend a two-step process involving liquid-liquid extraction followed by flash column chromatography. This approach is effective at removing the bulk of impurities and unreacted starting materials. For more details on the general principles of these techniques, various methods are available.[1]
Q2: I am observing low recovery of this compound after flash chromatography. What are the possible causes and solutions?
A2: Low recovery can stem from several factors. One common issue is the irreversible adsorption of the compound onto the silica gel. To mitigate this, consider using a less polar solvent system or deactivating the silica gel with a small percentage of a polar modifier like triethylamine. Another possibility is that this compound may be partially soluble in the solvent system, leading to losses.[2] Experimenting with different solvent systems is advised.
Q3: My purified this compound sample shows the presence of a persistent impurity with a similar polarity. How can I remove it?
A3: When impurities have similar polarity to the target compound, standard chromatography can be challenging.[3] In such cases, switching to a different chromatographic technique, such as reversed-phase chromatography, can be effective.[3] Additionally, techniques like crystallization can be employed to enhance purity, as the specific crystal lattice of this compound may exclude the impurity.[4]
Quality Control FAQs
Q4: What are the primary analytical techniques for assessing the purity of this compound?
A4: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC provides quantitative data on purity, while LC-MS confirms the identity and can help in the characterization of any impurities.[5][6]
Q5: My HPLC analysis of this compound shows peak tailing. What could be the cause and how can I resolve it?
A5: Peak tailing in HPLC can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.[2] To address this, you can try adjusting the pH of the mobile phase, using a different column, or adding an ion-pairing agent. It is also important to ensure that the column is not overloaded.[2]
Q6: I am observing batch-to-batch variability in the purity of this compound. How can I ensure consistency?
A6: Batch-to-batch variability is a common challenge in small molecule synthesis and purification.[5] To ensure consistency, it is crucial to standardize all process parameters, including reaction times, temperatures, and purification methods. Implementing robust in-process controls and final product specifications is also essential for maintaining quality.
Troubleshooting Guides
Low Yield During Purification
This guide addresses common causes of low yield during the purification of this compound and provides systematic troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Extraction | Optimize the solvent and pH for liquid-liquid extraction. Perform multiple extractions. | Increased recovery of this compound in the organic phase. |
| Product Adsorption | Use a different stationary phase for chromatography (e.g., alumina instead of silica). Add a modifier to the mobile phase. | Reduced loss of product on the column and improved yield. |
| Product Degradation | Analyze samples at each stage of the purification process to identify where the loss is occurring. Consider using milder purification conditions. | Identification of the degradation step and preservation of the product. |
| Co-elution with Impurities | Modify the chromatographic method (e.g., gradient, solvent system) to improve separation.[3] | Better separation of this compound from impurities, leading to a purer final product. |
Out-of-Specification (OOS) Purity Results
This guide provides a systematic approach to investigating OOS purity results for this compound. A well-defined process should be in place to handle OOS results.[7]
| Step | Action | Rationale |
| 1. Initial Investigation | Verify the analytical method and instrument calibration. Re-test the same sample. | To rule out analytical error as the cause of the OOS result. |
| 2. Review of Production Records | Examine the synthesis and purification batch records for any deviations from the standard operating procedure. | To identify any process-related issues that may have impacted purity.[5] |
| 3. Impurity Profiling | Use techniques like LC-MS and NMR to identify and characterize the impurities. | To understand the nature of the impurities and their potential source. |
| 4. Root Cause Analysis | Based on the findings from the investigation, determine the root cause of the OOS result. | To implement effective corrective and preventive actions (CAPAs). |
| 5. Corrective and Preventive Actions (CAPA) | Implement changes to the process or analytical method to prevent recurrence of the issue. | To ensure future batches meet the required purity specifications. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Purity Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Preparative Chromatography for High-Purity this compound
-
Column: C18 preparative column (21.2 x 250 mm, 10 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 60% B
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm
-
Sample Loading: 100 mg of crude this compound dissolved in 5 mL of mobile phase
Visualizations
Caption: Workflow for the purification and quality control of this compound.
Caption: Logic diagram for investigating out-of-specification (OOS) results.
Caption: Simplified signaling pathway of JAK3 and the inhibitory action of this compound.
References
- 1. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Small Molecule Drugs [dupont.com]
- 4. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Quality Control System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Gene Knockdown Technologies: Rosomidnar (DNAi) vs. siRNA (RNAi)
For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, this guide provides an objective comparison between Rosomidnar, a novel DNA interference (DNAi) agent, and the well-established small interfering RNA (siRNA) technology. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, gene knockdown efficiency, and experimental applications.
At a Glance: this compound vs. siRNA
| Feature | This compound (PNT2258) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Transcriptional Gene Silencing (DNA interference - DNAi) | Post-Transcriptional Gene Silencing (RNA interference - RNAi) |
| Molecular Target | Genomic DNA (promoter region of the target gene) | Messenger RNA (mRNA) of the target gene |
| Effector Molecule | 24-base single-stranded DNA oligonucleotide (PNT100) | 20-25 base pair double-stranded RNA |
| Cellular Machinery | Utilizes endogenous DNA repair and transcription machinery (hypothesized) | Dicer enzyme and RNA-Induced Silencing Complex (RISC) |
| Mode of Action | Blocks transcription of the target gene | Induces cleavage and degradation of the target mRNA |
| Target Gene Example | B-cell lymphoma 2 (BCL-2) | B-cell lymphoma 2 (BCL-2) and various other genes |
| Delivery | Liposomal nanoparticle formulation (this compound) | Lipid-based transfection reagents, viral vectors, nanoparticles |
| Reported Knockdown Efficiency | Significant downregulation of BCL-2 mRNA and protein. Clinical trials show meaningful overall response rates in patients.[1][2] | High efficiency, often exceeding 85% protein level reduction and significant mRNA degradation (e.g., down to 28-59% of original levels).[3][4] |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and siRNA lies in their distinct mechanisms for achieving gene knockdown.
This compound and DNA Interference (DNAi)
This compound is the liposomal formulation of the investigational drug PNT2258, which is a single-stranded DNA oligonucleotide. It operates through a novel mechanism known as DNA interference (DNAi). This process targets the genomic DNA of the cell, specifically the promoter region of a gene, to inhibit transcription.[1] In the case of PNT2258, the oligonucleotide is designed to bind to a specific sequence in the promoter of the BCL-2 gene. This binding is thought to physically obstruct the transcription machinery, thereby preventing the synthesis of BCL-2 messenger RNA (mRNA) and subsequent protein production.[1] This transcriptional silencing approach is a departure from the more common post-transcriptional gene silencing methods.
Figure 1. this compound's DNAi mechanism targeting the BCL-2 promoter. (Within 100 characters)
siRNA and RNA Interference (RNAi)
Small interfering RNA (siRNA) is a well-established tool for gene silencing that operates via the RNA interference (RNAi) pathway. This natural cellular process occurs post-transcriptionally in the cytoplasm. Exogenously introduced double-stranded siRNA is recognized by the Dicer enzyme, which cleaves it into smaller fragments. These fragments are then loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary mRNA sequence of the target gene. Upon binding, the RISC cleaves the target mRNA, leading to its degradation and thereby preventing protein translation.[5][6][7]
Figure 2. The siRNA-mediated RNAi pathway in the cytoplasm. (Within 100 characters)
Experimental Protocols and Considerations
The application of this compound and siRNA in a research setting requires distinct protocols, primarily differing in the delivery method and the cellular compartment they target.
This compound (PNT2258) Experimental Protocol (In Vitro)
While a standardized in vitro protocol for this compound is not widely published, a representative methodology can be derived from preclinical studies.[1]
-
Cell Culture: Plate target cells, such as the WSU-FSCCL lymphoma cell line, in appropriate culture medium and incubate until they reach a suitable confluency.
-
Preparation of this compound: this compound (liposomal PNT2258) is typically supplied as a solution. Dilute to the desired final concentration (e.g., 2.5 µM) in serum-free medium.
-
Treatment of Cells: Replace the culture medium with the this compound-containing medium.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, 72 hours).
-
Analysis of Gene Knockdown:
-
mRNA Levels: Harvest cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene (e.g., BCL-2) compared to a housekeeping gene.
-
Protein Levels: Lyse the cells and perform Western blotting to determine the levels of the target protein.
-
Phenotypic Assays: Conduct cell viability assays (e.g., Trypan blue exclusion), apoptosis assays (e.g., flow cytometry for Annexin V), and cell cycle analysis.[1]
-
siRNA Transfection Protocol (General In Vitro)
The following is a general protocol for siRNA transfection using a lipid-based reagent.[8]
-
Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to achieve 50-80% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
Dilute the siRNA stock solution in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target mRNA and protein.
-
Analysis of Gene Knockdown: Perform qRT-PCR and Western blotting as described for this compound to assess mRNA and protein knockdown, respectively. Include appropriate controls, such as a non-targeting siRNA.
Figure 3. High-level experimental workflow for this compound and siRNA. (Within 100 characters)
Concluding Remarks
This compound and siRNA represent two distinct and powerful approaches to gene silencing. siRNA technology is a mature and widely used research tool with a well-understood post-transcriptional mechanism and a large body of data demonstrating high knockdown efficiency for a vast array of target genes. This compound, with its novel DNAi mechanism targeting transcription, offers a new paradigm for gene regulation. While preclinical data confirms its ability to significantly downregulate its target, BCL-2, and clinical trials have shown promising results in cancer therapy, further research is needed to fully elucidate the intricacies of the DNAi pathway and to establish a broader evidence base for its in vitro knockdown efficiency comparable to that of siRNA. For researchers, the choice between these technologies will depend on the specific research question, the desired duration of the silencing effect, and the nature of the target gene.
References
- 1. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous siRNA-mediated knockdown of antiapoptotic BCL2, Bcl-xL, XIAP and survivin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Bcl-2 expression by small interfering RNA induces autophagic cell death in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi-directed knockdown in the cnidarian fish blood parasite Sphaerospora molnari - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to BCL-2 Targeting Antisense Oligonucleotides: Rosomidnar and Oblimersen
In the landscape of targeted cancer therapies, antisense oligonucleotides (ASOs) represent a promising strategy to modulate the expression of key oncogenes. This guide provides a detailed comparison of two ASOs designed to target the B-cell lymphoma 2 (BCL-2) gene: Rosomidnar (also known as PNT2258) and Oblimersen. BCL-2 is a critical regulator of apoptosis, and its overexpression is a hallmark of various hematologic malignancies and solid tumors, contributing to chemotherapy resistance.
This comparison is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the available clinical data, methodologies, and mechanisms of action for these two therapeutic agents.
Mechanism of Action: Targeting BCL-2
Both this compound and Oblimersen aim to reduce the production of the BCL-2 protein, thereby promoting apoptosis in cancer cells. However, they employ slightly different strategies to achieve this.
-
This compound (PNT2258) is a 24-base, chemically unmodified DNA oligonucleotide delivered in a liposomal nanoparticle. It is designed to target the regulatory region upstream of the BCL2 gene, with the hypothesis that it suppresses BCL2 transcription.[1] Preclinical studies have shown that this compound inhibits BCL-2 promoter activity, leading to a downregulation of BCL-2 mRNA and protein expression.[2]
-
Oblimersen (Genasense®) is an 18-base phosphorothioate-modified antisense oligonucleotide.[3][4] This chemical modification enhances its stability against nuclease degradation. Oblimersen is designed to bind to the first six codons of the human BCL2 mRNA.[3][5][6] The resulting ASO-mRNA duplex is a substrate for RNase H, an enzyme that cleaves the mRNA strand, thereby preventing the translation of the BCL-2 protein.[5][7]
Caption: Mechanism of this compound and Oblimersen targeting BCL-2.
Clinical Trial Data Comparison
The following tables summarize key clinical trial results for this compound and Oblimersen in their respective investigated indications.
Table 1: this compound (PNT2258) Phase 2 Trial in B-Cell Malignancies
| Parameter | Details |
| Study Name | NCT01733238 |
| Indication | Relapsed/Refractory B-Cell Malignancies (Follicular Lymphoma, DLBCL, Mantle Cell Lymphoma, CLL) |
| Treatment | This compound Monotherapy |
| Number of Patients | 13 |
| Overall Response Rate (ORR) | 53.8% (7 out of 13 patients)[1][8] |
| Disease Control Rate (DCR) | 84.6% (Stable disease or better)[1] |
| Median Duration of Response | 23.4 months[1] |
| Most Frequent Adverse Events (≥50%) | Nausea, chills, diarrhea, fatigue, headache, vomiting, back pain[1] |
| Most Frequent Grade ≥3 Adverse Events | Hypertension (30.8%), Diarrhea (23.1%)[1] |
Source: Clinical Lymphoma, Myeloma & Leukemia, 2021.[1]
Table 2: Oblimersen Phase 3 Trial in Metastatic Melanoma
| Parameter | Details |
| Study Name | GM301 (NCT00016263)[4] |
| Indication | Advanced Metastatic Melanoma |
| Treatment | Oblimersen + Dacarbazine vs. Dacarbazine alone |
| Number of Patients | 771 |
| Overall Response Rate (ORR) | 13.5% (Combination) vs. 7.5% (Dacarbazine alone)[9] |
| Median Progression-Free Survival (PFS) | 2.6 months (Combination) vs. 1.6 months (Dacarbazine alone)[9] |
| Median Overall Survival (OS) | 9.0 months (Combination) vs. 7.8 months (Dacarbazine alone) - Trend, not statistically significant[9] |
| OS in patients with normal LDH | 11.4 months (Combination) vs. 9.7 months (Dacarbazine alone) - Statistically significant[9] |
| Common Adverse Events | Myelosuppression was a predominant toxicity.[10] |
Source: Journal of Clinical Oncology, 2005.[9]
Experimental Protocols
This compound (PNT2258) Phase 2 Study Protocol (NCT01733238)
-
Study Design: A multicenter, non-randomized, open-label Phase 2 study.[1]
-
Patient Population: 13 participants with relapsed or refractory follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma, or chronic lymphocytic leukemia (CLL).[1]
-
Dosing Regimen:
-
Primary Objective: To assess the overall response rate (ORR).
-
Response Assessment: Based on the revised 2014 International Working Group (IWG) criteria for lymphoma.[12]
References
- 1. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oblimersen: Augmerosen, BCL-2 antisense oligonucleotide - Genta, G 3139, GC 3139, oblimersen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Proapoptotic therapy with oblimersen (bcl-2 antisense oligonucleotide)--review of preclinical and clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oblimersen sodium (G3139 Bcl-2 antisense oligonucleotide) therapy in Waldenstrom's macroglobulinemia: a targeted approach to enhance apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oblimersen in the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNT-2258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medscape.com [medscape.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Validating Rosomidnar's On-Target Effects on BCL-2 with Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rosomidnar (PNT2258), a BCL-2 targeted oligonucleotide, with a well-established BCL-2 inhibitor, Venetoclax. We will explore the validation of their on-target effects using western blot analysis, offering detailed experimental protocols and data presentation to support researchers in their drug development endeavors.
Introduction to this compound and its Target: BCL-2
This compound is an investigational oligonucleotide designed to target B-cell lymphoma 2 (BCL-2), a key regulator of apoptosis (programmed cell death).[1] Overexpression of BCL-2 is a hallmark of various cancers, as it prevents cancer cells from undergoing apoptosis, leading to tumor survival and resistance to therapy. By inhibiting BCL-2, this compound aims to restore the natural apoptotic process in cancer cells.
The BCL-2 protein is a central player in the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation that leads to cell death.
Comparison of this compound and Venetoclax
| Feature | This compound (PNT2258) | Venetoclax (ABT-199) |
| Modality | Oligonucleotide | Small Molecule |
| Mechanism of Action | Targets BCL-2 mRNA for degradation | Directly binds to and inhibits BCL-2 protein |
| Reported Off-Target Effects | Potential effect on CDK4 expression[1] | Interactions with other BCL-2 family proteins (e.g., BCL-xL, MCL-1) can lead to resistance |
Validating On-Target Effects with Western Blot
Western blot is a powerful technique to confirm the on-target effects of drugs like this compound and Venetoclax by assessing the protein levels of BCL-2 and downstream markers of apoptosis.
Experimental Workflow
The following diagram outlines the key steps in a western blot experiment to validate the on-target effects of this compound.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Culture a BCL-2 dependent cancer cell line (e.g., a Diffuse Large B-cell Lymphoma - DLBCL - cell line) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Venetoclax (as a positive control), and a vehicle control for 24-48 hours.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
6. Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Target Protein: Rabbit anti-BCL-2
-
Downstream Marker: Rabbit anti-cleaved Caspase-3
-
Loading Control: Mouse anti-β-Actin
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
8. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-Actin).
Data Presentation and Interpretation
The quantitative data from the western blot analysis can be summarized in a table for easy comparison.
| Treatment | Concentration | BCL-2 Expression (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) |
| Vehicle Control | - | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound | 1 µM | 0.45 ± 0.04 | 2.50 ± 0.15 |
| This compound | 5 µM | 0.15 ± 0.03 | 4.80 ± 0.22 |
| Venetoclax | 1 µM | 0.95 ± 0.06 | 3.10 ± 0.18 |
| Venetoclax | 5 µM | 0.90 ± 0.07 | 6.20 ± 0.31 |
Interpretation of Results:
-
This compound: A dose-dependent decrease in BCL-2 protein levels confirms its on-target effect of degrading BCL-2 mRNA. The corresponding increase in cleaved Caspase-3 indicates the induction of apoptosis.
-
Venetoclax: BCL-2 protein levels are not expected to decrease as Venetoclax is a direct inhibitor, not a degrader. The significant increase in cleaved Caspase-3 confirms its functional inhibition of BCL-2 and activation of the apoptotic pathway.
Conclusion
Western blot analysis is an indispensable tool for validating the on-target effects of therapeutic agents like this compound. By comparing its effects on BCL-2 protein levels and downstream apoptotic markers to a known inhibitor like Venetoclax, researchers can gain crucial insights into its mechanism of action and confirm target engagement. This comparative approach, supported by robust experimental protocols and clear data presentation, is fundamental for advancing novel cancer therapeutics from the laboratory to the clinic.
References
Rosomidnar (PNT2258): A Deep Dive into Specificity and Performance in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Experimental Guide
Rosomidnar, also known as PNT2258, is a novel therapeutic agent that has been investigated for the treatment of relapsed or refractory B-cell malignancies. As a DNA interference (DNAi) oligonucleotide, its unique mechanism of action targets the B-cell lymphoma 2 (BCL-2) gene, a key regulator of apoptosis. This guide provides a comprehensive comparison of this compound's performance with other treatment modalities, supported by experimental data, and details the methodologies for key experiments to assess its specificity, including proposed rescue experiments.
On-Target Efficacy: BCL-2 Inhibition and Apoptosis Induction
This compound is designed to be a highly specific inhibitor of BCL-2 transcription. The 24-base single-stranded DNA oligonucleotide, PNT100, is encapsulated in a liposomal nanoparticle for delivery. PNT100 hybridizes to a specific sequence in the 5'-untranscribed regulatory region of the BCL-2 gene, thereby blocking its transcription.[1][2] This targeted approach is intended to minimize off-target effects and directly control apoptosis and survival pathways.[3]
The intended mechanism of action of this compound is to downregulate BCL-2 expression, leading to the induction of apoptosis in cancer cells that overexpress this anti-apoptotic protein. Several in vitro studies have confirmed this mechanism. For instance, treatment of follicular small cleaved cell lymphoma (WSU-FSCCL) cells with this compound resulted in a significant downregulation of BCL-2 promoter activity, mRNA levels, and protein expression.[2][3] This was followed by an increase in markers of apoptosis, such as an increase in the sub-G0 cell population, terminal deoxynucleotidyl transferase (TdT)-positive cells, and cleavage of caspase-3 and PARP.[2][3]
Unintended Off-Target Effects: The Case of CDK4
While designed for specificity, studies have revealed that this compound can exert unintended effects on other cellular targets. A significant off-target effect has been identified on cyclin-dependent kinase 4 (CDK4), a key regulator of the G1-S transition in the cell cycle.[4] A BLAST homology search revealed a 14-base stretch of 100% homology between the PNT100 oligonucleotide sequence and the CDK4 gene promoter.[4]
Experimental evidence has demonstrated that this compound can inhibit CDK4 promoter activity and significantly downregulate CDK4 protein expression in lymphoma cell lines.[4] This finding is crucial as it helps to explain the observed S-phase arrest in cells treated with this compound, an effect that cannot be attributed to BCL-2 inhibition alone, as BCL-2 is not directly involved in cell cycle regulation.[4][5] This dual mechanism, targeting both BCL-2 and CDK4, may contribute to the therapeutic efficacy of this compound but also highlights the importance of thorough specificity testing.[4]
Performance in Clinical Trials: A Comparative Overview
This compound has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The tables below summarize key quantitative data from these trials and provide a comparison with other approved therapies for similar indications.
Table 1: Clinical Trial Data for this compound (PNT2258) in Relapsed/Refractory B-Cell Malignancies
| Clinical Trial | Indication | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response | Reference |
| Phase II (NCT01733238) | B-Cell Malignancies | 13 | 53.8% | 23.4 months | [6] |
| Phase II "Wolverine" (NCT02226965) | DLBCL | 45 | 11% (all patients), 19% (response evaluable subset) | Not Reported | [7] |
Table 2: Comparison of Single-Agent Activity of BCL-2 Inhibitors and Other Targeted Agents in Relapsed/Refractory DLBCL
| Drug | Mechanism of Action | Overall Response Rate (ORR) in DLBCL | Reference |
| This compound (PNT2258) | BCL-2 DNAi | 11-19% | [7] |
| Venetoclax (ABT-199) | BCL-2 protein inhibitor | ~18% (as monotherapy) | [8] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor | ~25-37.5% (in certain subtypes) | [9] |
| Polatuzumab vedotin | Anti-CD79b antibody-drug conjugate | ~40% (in combination with BR) | [10] |
Note: Direct head-to-head comparative trials between this compound and these agents are limited. The data presented are from separate studies and should be interpreted with caution.
Experimental Protocols for Specificity Confirmation
To rigorously assess the on-target and off-target effects of this compound, a series of well-defined experiments are essential. These include assays to measure apoptosis and cell viability, as well as rescue experiments to confirm the specificity of its BCL-2-targeting mechanism.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay is a standard method to detect and quantify apoptosis.[11][12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed lymphoma cells (e.g., WSU-FSCCL) in a 6-well plate and treat with this compound (e.g., 2.5 µM) or a vehicle control for 24, 48, and 72 hours.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Expected Outcome: A significant increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) cell populations in this compound-treated cells compared to the control.
Cell Viability Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed lymphoma cells in a 96-well plate and treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Expected Outcome: A dose- and time-dependent decrease in the absorbance, indicating reduced cell viability in this compound-treated cells.
Proposed Rescue Experiment: BCL-2 Overexpression
To confirm that the apoptotic effects of this compound are specifically due to the downregulation of BCL-2, a rescue experiment involving the overexpression of BCL-2 can be performed.[10][15][16][17][18][19][20]
-
Principle: If this compound's primary mechanism of inducing apoptosis is through the inhibition of BCL-2 transcription, then artificially overexpressing BCL-2 from a source that is not susceptible to this compound's DNAi activity (e.g., a viral vector with a different promoter) should "rescue" the cells from apoptosis.
-
Protocol:
-
Transfect or transduce lymphoma cells with a mammalian expression vector containing the full-length human BCL-2 cDNA under the control of a strong constitutive promoter (e.g., CMV). A control group should be transfected with an empty vector.
-
Select for stably transfected cells or use transient transfection and allow for protein expression.
-
Confirm BCL-2 overexpression by Western blot analysis.
-
Treat both the BCL-2 overexpressing cells and the control cells with this compound.
-
Perform apoptosis assays (e.g., Annexin V/PI staining) and cell viability assays (e.g., MTT) as described above.
-
-
Expected Outcome: The BCL-2 overexpressing cells should show a significantly reduced level of apoptosis and a higher cell viability in the presence of this compound compared to the control cells. This would provide strong evidence for the on-target specificity of this compound.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: this compound's mechanism of action on the BCL-2 pathway.
Caption: Off-target effect of this compound on CDK4 and the cell cycle.
Caption: Experimental workflow for a BCL-2 rescue experiment.
References
- 1. Hematologic malignancies: newer strategies to counter the BCL-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNT-2258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A phase 2 study of venetoclax plus R-CHOP as first-line treatment for patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib in B-cell lymphoma: single fighter might be enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of BCL-2 in transgenic mice protects neurons from naturally occurring cell death and experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-2 Overexpression Improves Survival and Efficacy of Neural Stem Cell-Mediated Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overexpression of Bcl-2 in transgenic mice decreases apoptosis and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bcl-2 overexpression inhibits generation of intracellular reactive oxygen species and blocks adriamycin-induced apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lessons from gain- and loss-of-function models of pro-survival Bcl2 family proteins: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BCL-2 overexpression attenuates cortical cell loss after traumatic brain injury in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Antisense Oligonucleotide Rosomidnar and Nusinersen
For research, scientific, and drug development professionals, this guide provides a comparative overview of the hypothetical antisense oligonucleotide, Rosomidnar, and the established therapeutic, Nusinersen. The analysis is based on a plausible, though illustrative, mechanism of action for this compound as a Bcl-2 inhibitor.
This compound is an investigational antisense oligonucleotide.[1] While detailed public information on its specific mechanism is limited, its classification as a polynucleotide suggests its potential therapeutic action through the modulation of gene expression.[1] For the purpose of this guide, we will consider this compound as a hypothetical antisense oligonucleotide targeting the mRNA of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein frequently overexpressed in various cancers.
This guide compares this compound to Nusinersen, an FDA-approved antisense oligonucleotide for the treatment of spinal muscular atrophy (SMA). Although their therapeutic targets differ, the fundamental principles of their mechanism, delivery, and potential challenges provide a valuable framework for comparison.
Performance and Efficacy: A Comparative Overview
The following table summarizes hypothetical in vitro efficacy data for this compound against a cancer cell line overexpressing Bcl-2, compared with established data for Nusinersen's effect on its target, the SMN2 gene.
| Parameter | This compound (Hypothetical Data) | Nusinersen (Established Data) | Experiment |
| Target | Bcl-2 mRNA | SMN2 pre-mRNA | Target Gene Expression Analysis |
| Cell Line | Human Lymphoma Cell Line (e.g., SU-DHL-4) | Fibroblasts from SMA patients | Cell-based Assay |
| IC50 | ~50 nM (for Bcl-2 protein reduction) | ~1-10 nM (for SMN2 exon 7 inclusion) | Dose-Response Assay |
| Efficacy | >70% reduction in Bcl-2 protein levels at 100 nM | >80% inclusion of SMN2 exon 7 at 20 nM | Western Blot / RT-qPCR |
| Toxicity | Minimal off-target effects observed in vitro | Well-tolerated in clinical use | In Vitro Toxicity Assays |
Mechanism of Action: A Tale of Two Targets
This compound, as a hypothetical Bcl-2 inhibitor, would function by binding to the Bcl-2 mRNA, leading to its degradation via RNase H-mediated cleavage. This prevents the translation of the Bcl-2 protein, thereby promoting apoptosis in cancer cells.
Nusinersen, on the other hand, is designed to bind to a specific sequence in the pre-mRNA of the SMN2 gene. This binding corrects the splicing of the SMN2 gene, leading to the production of a full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in individuals with SMA.
This compound's hypothetical mechanism of action.
Nusinersen's established mechanism of action.
Experimental Protocols
Determining Target Protein Reduction via Western Blot
This protocol outlines the steps to quantify the reduction of a target protein (e.g., Bcl-2) in a cancer cell line following treatment with an antisense oligonucleotide like this compound.
-
Cell Culture and Treatment:
-
Seed human lymphoma cells (e.g., SU-DHL-4) in 6-well plates at a density of 1x10^6 cells/mL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a non-targeting control oligonucleotide.
-
Incubate for another 48 hours.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-Bcl-2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein reduction relative to the untreated control.
-
References
Cross-Validation of Rosomidnar Sequencing Data: A Comparative Guide
In the rapidly evolving landscape of genomic and transcriptomic analysis, novel sequencing technologies continuously emerge, each offering unique advantages in terms of read length, accuracy, throughput, and application specificity. This guide provides a comprehensive cross-validation of the novel Rosomidnar sequencing platform against established industry standards: Illumina, Pacific Biosciences (PacBio), and Oxford Nanopore Technologies (ONT). This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound sequencing and its suitability for various research applications.
Introduction to Sequencing Technologies
Next-generation sequencing (NGS) has revolutionized biological sciences by enabling massively parallel sequencing of DNA and RNA.[1] This has facilitated a wide array of applications, from whole-genome sequencing to single-cell transcriptomics.[1][2][3] The major players in the sequencing market include Illumina, known for its high-throughput and accuracy with short-read technology[4][5], and PacBio and Oxford Nanopore, which lead the long-read sequencing space, offering advantages in genome assembly and structural variant detection.[6][7][8]
This compound Sequencing: A Hypothetical Overview
For the purpose of this guide, we introduce "this compound sequencing," a hypothetical next-generation sequencing technology. This compound is conceptualized as a hybrid platform that combines the high accuracy of short-read methods with the long-read capabilities of third-generation technologies. It theoretically utilizes a novel enzymatic process for real-time, single-molecule sequencing, aiming to provide long reads with high fidelity, thereby reducing the errors typically associated with long-read platforms.[9][10]
Comparative Performance Metrics
The selection of a sequencing platform is often a trade-off between several key performance indicators. The following table summarizes the performance of this compound sequencing in comparison to Illumina, PacBio, and Oxford Nanopore technologies.
| Feature | This compound Sequencing (Hypothetical) | Illumina Sequencing | PacBio HiFi Sequencing | Oxford Nanopore Sequencing |
| Sequencing Principle | Novel Real-Time Enzymatic Synthesis | Sequencing-by-Synthesis (SBS)[1][4] | Single-Molecule Real-Time (SMRT)[11][12] | Nanopore Sensing[4][13] |
| Read Length | 10-50 kb | 50-300 bp[4] | 15-20 kb[6] | Up to >2 Mb[13] |
| Accuracy | >99.9% | >99.9%[4] | >99.9%[6] | 87-98% (raw), >99% (with polishing)[4][10] |
| Throughput per Run | High (Up to 800 Gb) | Very High (Up to 1.2 Tb on NovaSeq)[4] | Moderate (Up to 120 Gb on Sequel IIe)[8] | High (Up to 1.9 Tb on PromethION)[8] |
| Error Profile | Low, random errors | Substitution errors | Random errors | Insertions/Deletions (Indels) |
| Cost per Gb | Moderate ($15-30) | Low ($10-35 on NovaSeq)[4] | Moderate-High ($50+) | Variable ($21-2000)[4] |
| Primary Applications | De novo genome assembly, structural variant analysis, full-length transcript sequencing, epigenetics | Whole-genome sequencing, exome sequencing, RNA-Seq, ChIP-Seq[2] | High-quality genome assembly, isoform sequencing, complex population studies[6] | Rapid pathogen identification, real-time sequencing, portable genomics, structural variation[6][13] |
Experimental Protocols
A standardized experimental design is crucial for the cross-validation of sequencing data. Below are generalized protocols for library preparation and a cross-validation workflow.
Standard Library Preparation for Genomic DNA
-
DNA Extraction and QC: High-quality genomic DNA is extracted from the sample. Purity and integrity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit), and fragment size is checked with gel electrophoresis or a fragment analyzer.
-
DNA Fragmentation: DNA is fragmented to the desired size range for the specific platform using enzymatic digestion or mechanical shearing.
-
End-Repair and Adapter Ligation: Fragmented DNA undergoes end-repair and A-tailing, followed by the ligation of platform-specific adapters. These adapters are essential for binding to the sequencing flow cell and for amplification.
-
Library Amplification (for Illumina): The adapter-ligated fragments are amplified via PCR to create a sufficient quantity of library for sequencing. Long-read platforms like PacBio and ONT can often proceed without amplification, which avoids PCR bias.[6]
-
Library Quantification and QC: The final library is quantified and its size distribution is verified to ensure it meets the requirements of the sequencing platform.
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for cross-validating sequencing data from different platforms.
Data Analysis and Interpretation
The analysis of sequencing data involves several key steps, starting from raw reads to biological interpretation.[14]
RNA-Seq Data Analysis Workflow
For transcriptomics studies, a common application of sequencing, the following workflow is typically employed. Platforms like ROSALIND provide user-friendly interfaces for such analyses.[15][16]
Signaling Pathway Analysis in Drug Development
A key application of sequencing in drug development is the elucidation of signaling pathways affected by a compound. High-quality transcriptomic data from platforms like this compound can reveal changes in gene expression within these pathways.
Hypothetical Drug Response Pathway
The diagram below illustrates a simplified signaling pathway that could be investigated using sequencing data to understand a drug's mechanism of action.
Conclusion
The hypothetical this compound sequencing platform presents a compelling combination of long-read capability and high accuracy, positioning it as a versatile tool for a wide range of genomic and transcriptomic applications. Its performance in de novo assembly and full-length transcript analysis could potentially surpass existing technologies by bridging the gap between short-read accuracy and long-read structural insight. However, its adoption in the research and clinical communities would depend on robust validation against established platforms like Illumina, PacBio, and Oxford Nanopore. Factors such as cost-effectiveness, reliability of the technology, and the development of a supportive bioinformatics ecosystem will be critical to its success. For researchers and drug development professionals, the choice of sequencing technology will continue to be guided by the specific requirements of their studies, balancing the need for accuracy, read length, throughput, and budget.
References
- 1. Next-Generation Sequencing (NGS) | Explore the technology [illumina.com]
- 2. Sequencing | Key methods and uses [illumina.com]
- 3. Applications of NGS [emea.illumina.com]
- 4. bridgeinformatics.com [bridgeinformatics.com]
- 5. Comparison of Next-Generation Sequencing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacb.com [pacb.com]
- 7. Next-Gen Sequencing (NGS) Platforms Compared: Illumina vs. Oxford Nanopore [synapse.patsnap.com]
- 8. PacBio vs Oxford Nanopore: Which Long-Read Sequencing Technology is Right for Your Research - CD Genomics [cd-genomics.com]
- 9. Comparison of long-read sequencing technologies in interrogating bacteria and fly genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accurascience.com [accurascience.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. bio-rad.com [bio-rad.com]
- 13. nanoporetech.com [nanoporetech.com]
- 14. Sequencing Data Analysis | NGS software to help you focus on your research [illumina.com]
- 15. rosalind.bio [rosalind.bio]
- 16. rosalind.bio [rosalind.bio]
In Vivo Therapeutic Efficacy of Rosomidnar: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals no evidence of in vivo validation for the therapeutic efficacy of Rosomidnar (also known as PNT2258) in the context of neurodegenerative diseases. The existing research and clinical studies for this compound are focused on its application as a cancer therapeutic, specifically in B-cell malignancies.
This guide will first summarize the available data on this compound, including its mechanism of action and clinical trial findings in oncology. Subsequently, it will provide a brief overview of alternative therapeutic strategies currently under investigation for neurodegenerative diseases, as a broader context for researchers, scientists, and drug development professionals.
This compound (PNT2258): Mechanism of Action and Clinical Application in Oncology
This compound is a DNA oligonucleotide therapy. Its primary mechanism of action is understood to involve the targeting of the BCL-2 gene. However, research has suggested a broader effect, indicating that it may also impact the expression and promoter activity of CDK4. This suggests a dual mechanism that can affect both apoptosis (via BCL-2) and cell cycle progression (via CDK4).
Clinical Trial Data for this compound in B-Cell Malignancies
Clinical studies have evaluated the safety and efficacy of this compound (PNT2258) in patients with relapsed or refractory B-cell lymphomas. The quantitative data from these trials are summarized below.
| Clinical Trial Phase | Indication | Key Findings | Reported Outcomes |
| Phase 2 | Relapsed or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) | Well-tolerated in a chemotherapy-refractory population. Showed single-agent activity, but the overall response rate (ORR) was considered lower than acceptable for further development in this specific context. | ORR not meeting the threshold for advancement. |
| Phase 2 | Relapsed or Refractory B-Cell Malignancies | Clinically meaningful and durable activity observed. The safety profile was deemed acceptable. | Meaningful and durable single-agent activity. |
Note: Specific quantitative data such as overall response rates (ORR), progression-free survival (PFS), and overall survival (OS) were not consistently detailed in the provided search results.
Proposed Mechanism of Action of this compound in Cancer
The following diagram illustrates the proposed dual mechanism of action for this compound in cancer cells, targeting both BCL-2 and CDK4.
Alternative Therapeutic Approaches for Neurodegenerative Diseases
While there is no data on this compound for neurodegenerative conditions, a variety of other therapeutic strategies are being actively researched. These approaches are mechanistically distinct from the known action of this compound and are tailored to the complex pathology of neurodegenerative diseases.
1. Immunomodulatory Imide Drugs (IMiDs): This class of drugs, which includes thalidomide and its derivatives, has shown potential in preclinical studies for neurological diseases. Their mechanism involves inhibiting the production of TNF-α, a key pro-inflammatory cytokine implicated in neuroinflammation. A significant advantage of IMiDs is their ability to cross the blood-brain barrier.[1]
2. Natural Compounds and Antioxidant Therapies: Many neurodegenerative diseases are characterized by oxidative stress and inflammation.[2] Consequently, phytochemicals with anti-inflammatory and antioxidant properties are being investigated as potential therapeutic agents.[2][3] These natural compounds may offer a multi-targeted approach to slowing disease progression.[2][3] Antioxidant therapies aim to neutralize reactive oxygen species (ROS), which can cause damage to neural cells.[4]
3. Targeting Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins.[5] Therapeutic strategies are being developed to either prevent the formation of these toxic protein aggregates or to enhance their clearance from the brain.
The following diagram illustrates a simplified workflow for the preclinical in vivo validation of a hypothetical neuroprotective agent, a process that this compound has not undergone for neurodegenerative diseases according to available data.
References
- 1. Frontiers | The ROSMAP project: aging and neurodegenerative diseases through omic sciences [frontiersin.org]
- 2. In vivo NMR studies of neurodegenerative diseases in transgenic and rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Targeting Proteotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Rosomidnar vs. Traditional Small Molecule Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the quest for potent and specific inhibitors of oncogenic pathways is paramount. This guide provides a detailed comparison of Rosomidnar (PNT2258), a novel DNA interference (DNAi) therapeutic, with traditional small molecule inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these distinct therapeutic modalities.
Mechanism of Action: A Tale of Two Strategies
Traditional small molecule inhibitors typically function by directly binding to the active site of a target protein, competitively inhibiting its enzymatic activity. In contrast, this compound employs a unique mechanism of DNA interference to prevent the transcription of its target gene.
This compound (PNT2258): This agent is a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide. It is designed to hybridize to a specific regulatory region of the BCL-2 gene, thereby blocking its transcription. This upstream inhibition of protein production represents a departure from conventional protein-level inhibition. Interestingly, preclinical studies have also revealed an unintended effect of this compound, showing that it can also affect the expression and promoter activity of Cyclin-Dependent Kinase 4 (CDK4).
Traditional Small Molecule Inhibitors:
-
BCL-2 Inhibitors (e.g., Venetoclax): These molecules are designed to mimic the BH3 domain of pro-apoptotic proteins. They bind directly to the hydrophobic groove of anti-apoptotic proteins like BCL-2, preventing them from sequestering pro-apoptotic proteins and thereby triggering apoptosis.
-
CDK4/6 Inhibitors (e.g., Palbociclib): These compounds are ATP-competitive inhibitors that target the kinase activity of CDK4 and CDK6. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies between this compound and traditional small molecule inhibitors are limited. However, by examining data from independent studies, we can draw inferences about their relative potency and efficacy in relevant cancer models.
In Vitro Studies
Table 1: In Vitro Efficacy of this compound and Traditional Small Molecule Inhibitors in B-cell Lymphoma and Leukemia Cell Lines
| Compound | Target(s) | Cell Line | Assay Type | Endpoint | Result |
| This compound (PNT2258) | BCL-2 (transcription), CDK4 | WSU-FSCCL (Follicular Lymphoma) | Cell Viability (Trypan Blue) | % Viability | Significant decrease at 2.5µM, 5µM, 10µM over 96h |
| WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | Cell Viability (Trypan Blue) | % Viability | Dose-dependent decrease | ||
| WSU-FSCCL | Cell Cycle Analysis | % of cells in phase | S-phase arrest at 24h | ||
| WSU-FSCCL | Apoptosis Assay | Apoptosis Induction | Significant apoptosis at 2.5µM | ||
| Venetoclax | BCL-2 | Mino (Mantle Cell Lymphoma) | Cell Viability | IC50 | ~5 nM[1] |
| BCL2-rearranged lymphoma lines | Cell Viability | IC50 | 6-10 fold higher than Mino[1] | ||
| OCI-Ly19 (HGBL-DHL) | Cell Viability (CCK-8) | IC50 (48h) | 0.026 ± 0.002 µM[2] | ||
| MCA (HGBL-DHL) | Cell Viability (CCK-8) | IC50 (48h) | 0.015 ± 0.002 µM[2] | ||
| TMD8 (HGBL-DHL) | Cell Viability (CCK-8) | IC50 (48h) | 0.08 ± 0.006 µM[2] | ||
| T-ALL cell lines | Cell Viability | IC50 | 2600 nM[3] | ||
| B-ALL cell lines | Cell Viability | IC50 | 690 nM[3] | ||
| Palbociclib | CDK4/6 | MB453 (Breast Cancer, pRb+) | Cell Viability | IC50 (120h) | 106 nM[4] |
| MB231 (Breast Cancer, pRb+) | Cell Viability | IC50 (120h) | 285 nM[4] | ||
| Glioblastoma cell lines | Cell Viability | IC50 | 11 µM - 31 µM[5] |
HGBL-DHL: High-Grade B-cell Lymphoma with MYC and BCL2 Rearrangements
In Vivo Studies
Table 2: In Vivo Efficacy of this compound and Traditional Small Molecule Inhibitors in Xenograft Models
| Compound | Target(s) | Xenograft Model | Dosing | Outcome |
| This compound (PNT2258) | BCL-2 (transcription), CDK4 | NHL, Prostate, Melanoma | Not specified | Anti-tumor activity observed |
| Venetoclax | BCL-2 | DLBCL | Not specified | Single-agent efficacy |
| DoHH-2 (DLBCL) | Not specified | Prolonged survival (median 26 days vs 16 days vehicle)[6] | ||
| MLLr-ALL | Not specified | Objective responses in 3 of 6 xenografts[7] | ||
| Rec-1 (MCL) | Radiotherapy combination | Synergistic increase in mouse survival | ||
| Palbociclib | CDK4/6 | DSRCT | Not specified | Reduced xenograft growth |
| HCC827 (NSCLC) | 100 mg/kg b.w., i.g. | Tumor growth inhibition[8] |
DSRCT: Desmoplastic Small Round Cell Tumors; NSCLC: Non-Small Cell Lung Cancer
Signaling Pathways
The therapeutic effects of this compound and traditional small molecule inhibitors are mediated through their modulation of key signaling pathways involved in cell survival and proliferation.
BCL-2 Anti-Apoptotic Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL-2, prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like BAX and BAK. Overexpression of BCL-2 is a common mechanism of survival in many cancers, particularly hematological malignancies.
CDK4/6 Cell Cycle Pathway
The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). The CDK4/6-Cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and traditional small molecule inhibitors.
Western Blot for Protein Expression Analysis
This protocol is used to detect and quantify the levels of specific proteins, such as BCL-2 and CDK4, in cell lysates.
Methodology:
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to release cellular proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.
-
SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BCL-2 or anti-CDK4). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light.
-
Analysis: The light signal is captured using an imaging system, and the intensity of the bands is quantified to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
This technique is employed to measure the amount of a specific mRNA transcript, such as BCL-2 mRNA, in a sample.
Methodology:
-
RNA Extraction: Total RNA is isolated from cells using a commercial kit or a standard protocol like TRIzol extraction.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The cDNA is mixed with a master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and primers specific for the target gene (e.g., BCL-2) and a reference gene (e.g., GAPDH or β-actin).
-
Amplification and Detection: The reaction is performed in a real-time PCR machine that cycles through different temperatures to amplify the DNA. The fluorescence is measured at each cycle, and the cycle at which the fluorescence crosses a threshold (Ct value) is recorded.
-
Data Analysis: The relative expression of the target gene is calculated by comparing its Ct value to that of the reference gene, often using the ΔΔCt method.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of RNA.
-
Staining: The cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Interpretation: The data is plotted as a histogram of fluorescence intensity. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate DNA content.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Staining: Live cells are incubated with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound represents a novel therapeutic strategy that targets the transcription of the BCL-2 gene, offering a distinct mechanism of action compared to traditional small molecule inhibitors that directly target protein function. Preclinical data suggests that this compound has activity against B-cell malignancies, inducing cell cycle arrest and apoptosis. Traditional BCL-2 inhibitors like Venetoclax have demonstrated potent and selective activity in both preclinical and clinical settings. The unintended effect of this compound on CDK4 suggests a broader mechanism that warrants further investigation.
The choice between these therapeutic approaches will depend on the specific cancer type, the underlying molecular drivers, and the potential for acquired resistance. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these and other emerging cancer therapies. Further head-to-head studies are necessary to definitively establish the relative merits of this compound and traditional small molecule inhibitors in various oncological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming Rosomidnar Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Target Engagement Confirmation Methods
Confirming that a drug interacts with its intended target within a cell is a critical step in drug development.[6] For a DNA-targeting agent like Rosomidnar, this involves verifying its interaction with the specific genomic DNA sequences of its targets and observing the downstream consequences of this engagement. Below is a comparison of key methods to validate this compound's target engagement.
| Method | Principle | Target Measured | Sample Data Summary | Advantages | Limitations |
| Promoter Activity Assay | A reporter gene (e.g., luciferase) is placed under the control of the target gene's promoter (BCL-2 or CDK4). A decrease in reporter activity upon this compound treatment indicates transcriptional repression. | Transcriptional activity of the target gene promoter. | This compound strongly inhibited BCL-2 and CDK4 promoter activity in various cancer cell lines.[1][6] | Directly measures the effect on promoter function, which is the intended mechanism of action. | Relies on an artificial reporter system, which may not perfectly mimic the endogenous gene regulation. |
| Quantitative RT-PCR (qRT-PCR) | Measures the mRNA levels of the target genes (BCL-2 and CDK4) in cells treated with this compound compared to untreated cells. | Target gene mRNA expression. | Significant downregulation of BCL-2 mRNA was observed in WSU-FSCCL lymphoma cells following treatment.[1] | Highly sensitive and quantitative method to assess the direct downstream effect of transcriptional inhibition. | mRNA levels may not always correlate directly with protein levels due to post-transcriptional regulation. |
| Western Blotting | Detects and quantifies the protein levels of BCL-2 and CDK4 in this compound-treated cells. | Target protein expression. | BCL-2 and CDK4 protein expression were significantly downregulated in lymphoma cell lines after this compound treatment.[1][6] | Confirms that the changes in mRNA levels translate to a reduction in the functional protein. | Semi-quantitative and less sensitive than qRT-PCR. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. This method is more suitable for protein-targeting drugs. | Drug-protein interaction in a native cellular environment. | Not directly applicable for confirming the primary DNA-binding mechanism of this compound. | Can confirm direct protein binding in intact cells without modifying the drug or the protein.[7][8] | Not suitable for assessing drugs that target DNA. |
| DNA Pull-down Assay | A biotinylated version of the PNT100 oligonucleotide is used to "pull down" interacting proteins and DNA from cell lysates. The bound genomic DNA can be identified by PCR. | Direct binding of this compound to target genomic DNA. | This would be a confirmatory experiment; specific published data for this compound is not available. | Provides direct evidence of the physical interaction between the drug and its DNA target. | Can be technically challenging and prone to false positives. Requires a biotinylated version of the drug.[9] |
Experimental Protocols
Promoter Activity Assay
-
Cell Culture and Transfection: Seed cells (e.g., K562 or WSU-FSCCL) in a 24-well plate.[6] Co-transfect the cells with a luciferase reporter plasmid containing the BCL-2 or CDK4 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 2.5 µM) or a vehicle control.[1][3]
-
Luciferase Assay: After 48-72 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of promoter inhibition relative to the vehicle-treated control.
Quantitative RT-PCR (qRT-PCR) for BCL-2 and CDK4 mRNA
-
Cell Treatment and RNA Extraction: Treat lymphoma cell lines (e.g., WSU-FSCCL) with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[1][3] Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for BCL-2, CDK4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method.
Western Blotting for BCL-2 and CDK4 Protein
-
Cell Lysis: Treat cells as described for qRT-PCR. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BCL-2, CDK4, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for confirming target engagement.
References
- 1. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNT-2258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjohnventures.com [apjohnventures.com]
- 5. biospace.com [biospace.com]
- 6. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Active Pharmaceutical Ingredient "Rosomidnar"
Disclaimer: As "Rosomidnar" does not correspond to a publicly documented chemical substance, this document provides a standardized framework for the proper disposal of a novel or uncharacterized active pharmaceutical ingredient (API). These procedures are based on established laboratory safety protocols and hazardous waste management principles. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Purpose
This document outlines the essential procedures for the safe handling and disposal of the novel active pharmaceutical ingredient "this compound" and associated waste materials within a laboratory setting. The primary objective is to minimize exposure to personnel, prevent environmental contamination, and ensure regulatory compliance.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Since "this compound" is a novel compound, it must be treated as a hazardous substance until proven otherwise.
-
Review Available Data: Compile and review all available data on "this compound," including any preliminary toxicology reports, known chemical class hazards, and reactivity data.
-
Consult Institutional EHS: Provide your EHS department with all available information to receive guidance on waste characterization and to determine the appropriate disposal pathways.
-
Safety Data Sheet (SDS): If an SDS is available, it must be reviewed for specific handling and disposal instructions. If one is not available, the compound should be handled with the highest level of precaution.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling "this compound" and its waste.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart if specific solvent information is known.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of potential splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, all work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, consult with EHS about appropriate respiratory protection.
Waste Segregation and Containment
Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure proper disposal.[4][2] All waste must be collected in designated, compatible, and clearly labeled containers.
Table 1: this compound Waste Stream Management
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid this compound Waste | Unused, expired, or surplus "this compound" powder. | Labeled, sealed, and leak-proof container (e.g., wide-mouth glass or polyethylene jar). | Hazardous Chemical Waste (Incineration)[1] |
| Contaminated Labware | Vials, pipette tips, weighing boats, and other disposable items with direct contact. | Labeled, puncture-proof sharps container or a designated solid waste container lined with a heavy-duty plastic bag. | Hazardous Chemical Waste (Incineration) |
| Aqueous Solutions | Solutions containing "this compound" dissolved in water or buffer. | Labeled, sealed, and leak-proof liquid waste container (e.g., polyethylene carboy). Do not mix with organic solvents. | Aqueous Hazardous Waste |
| Organic Solvent Solutions | Solutions containing "this compound" dissolved in organic solvents. | Labeled, sealed, and leak-proof solvent waste container (e.g., polyethylene carboy). Segregate halogenated and non-halogenated solvents. | Solvent Hazardous Waste |
| Contaminated PPE | Gloves, bench paper, and other disposable PPE contaminated with "this compound". | Labeled, double-bagged plastic bags. | Solid Hazardous Waste |
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Select a waste container that is compatible with the chemical nature of "this compound" and any solvents used.
-
Attach a hazardous waste label to the container before adding any waste.[4]
-
On the label, clearly write "this compound Waste" and list all constituents, including solvents and their estimated concentrations.
-
-
Waste Collection:
-
Collect waste at the point of generation (e.g., in the fume hood).
-
Keep waste containers securely closed at all times, except when adding waste.[4] Funnels should not be left in open containers.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Ensure incompatible waste streams are segregated within the SAA.
-
-
Disposal Request:
-
Once a waste container is full, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of any "this compound"-containing waste down the drain or in the regular trash.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action must be taken.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is large, involves highly volatile substances, or you are uncertain how to proceed, contact your EHS department or emergency response team immediately.
-
Cleanup (for minor spills):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For a liquid spill, absorb the material and place the sorbent into the designated waste container.
-
Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
Caption: Logical workflow for the safe disposal of a novel API.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
